1-Cinnamoyl-3-hydroxypyrrolidine
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHARWVZPAKTDJR-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Quest for 1-Cinnamoyl-3-hydroxypyrrolidine in Nature: A Technical Guide to Its Constituent Moieties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the natural sources and isolation of 1-Cinnamoyl-3-hydroxypyrrolidine. Extensive literature searches have revealed no evidence of this specific compound as a known natural product. Consequently, this document provides a comprehensive overview of the natural occurrence and isolation methodologies for its constituent chemical moieties: cinnamoyl derivatives and pyrrolidine (B122466) alkaloids. Understanding the natural sourcing and extraction of these related compounds offers a valuable knowledge base for researchers interested in the synthesis or potential biosynthesis of novel derivatives such as this compound.
This compound: An Uncharted Natural Product
Despite a thorough review of scientific databases, this compound has not been identified as a naturally occurring compound. This suggests that it is either a rare, yet-to-be-discovered metabolite or, more likely, a novel chemical entity that may be accessible through synthetic chemistry. The focus of this guide, therefore, shifts to the well-documented natural sources and isolation of its parent structures: the cinnamoyl group, typically found in a variety of amides and esters, and the 3-hydroxypyrrolidine ring, a core feature of several alkaloids.
The Cinnamoyl Moiety: Widespread in the Plant Kingdom
The cinnamoyl group, derived from cinnamic acid, is a common structural motif in a diverse array of natural products known for their significant biological activities.[1] These compounds are often found as amides or esters.
Natural Sources of Cinnamoyl Amides
Cinnamoyl amides are prevalent in numerous plant families. These compounds are often associated with defense mechanisms and can exhibit a range of pharmacological properties, including antioxidant and anti-inflammatory effects.[2]
Table 1: Selected Natural Sources of Cinnamoyl Amides
| Plant Species | Family | Compound Class | Plant Part | Reference |
| Piper nigrum | Piperaceae | Cinnamoyl amides | Fruit | [1] |
| Solanum melongena | Solanaceae | Cinnamoyltyramine derivatives | Root | [1] |
| Clausena lansium | Rutaceae | Carbazole alkaloids and cinnamoyl amides | Root | [1] |
| Nelumbo nucifera | Nymphaeaceae | Cinnamoyltyramine derivatives | General | [1] |
| Dendrobium moniliforme | Orchidaceae | Cinnamoyltyramine derivatives | Whole plant | [1] |
| Cannabis sativa | Cannabaceae | Hydroxycinnamic acid amides | General | [3] |
General Protocol for the Isolation of Cinnamoyl Amides
The isolation of cinnamoyl amides from plant material typically involves solvent extraction followed by chromatographic separation.
Experimental Protocol: General Isolation of Cinnamoyl Amides
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots, stems, or whole plant) is subjected to extraction with a suitable organic solvent. Common solvents include methanol (B129727), ethanol (B145695), or a mixture of chloroform (B151607) and methanol.
-
Extraction can be performed by maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
The resulting crude extract is filtered and concentrated under reduced pressure.
-
-
Fractionation:
-
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate (B1210297), and water.
-
The fractions are then concentrated, and the ethyl acetate fraction, which commonly contains amide derivatives, is selected for further purification.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient solvent system, such as n-hexane-ethyl acetate or chloroform-methanol, to separate major compound classes.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is often achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.
-
-
Structure Elucidation:
-
The purity and structure of the isolated compounds are determined using analytical techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), and comparison with literature data.
-
The 3-Hydroxypyrrolidine Moiety: A Core of Bioactive Alkaloids
The 3-hydroxypyrrolidine scaffold is a key structural component of various alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[4] While simple 3-hydroxypyrrolidine is a synthetic building block, its derivatives are found in nature.
Natural Sources of Pyrrolidine Alkaloids
Pyrrolidine alkaloids are found in a range of plant families and are known for their diverse biological activities.[5] Pyrrolizidine alkaloids, a related class, are widespread and have been identified in over 6,000 plant species.[6]
Table 2: Selected Natural Sources of Pyrrolidine and Related Alkaloids
| Plant Family | Genus Examples | Alkaloid Subclass | Reference |
| Boraginaceae | Heliotropium, Symphytum | Pyrrolizidine alkaloids | [6] |
| Asteraceae | Senecio, Eupatorium | Pyrrolizidine alkaloids | [6] |
| Fabaceae | Crotalaria | Pyrrolizidine alkaloids | [6] |
| Solanaceae | Hyoscyamus, Atropa | Tropane alkaloids (contain a pyrrolidine ring) | [4] |
| Erythroxylaceae | Erythroxylum | Tropane alkaloids (contain a pyrrolidine ring) | [4] |
General Protocol for the Isolation of Pyrrolidine Alkaloids
The isolation of pyrrolidine alkaloids leverages their basic nature.
Experimental Protocol: General Isolation of Pyrrolidine Alkaloids
-
Extraction:
-
Powdered plant material is typically macerated with an acidified aqueous-alcoholic solution (e.g., ethanol or methanol with acetic or hydrochloric acid) to protonate the alkaloids and increase their solubility.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
-
Acid-Base Extraction:
-
The resulting residue is dissolved in an acidic aqueous solution (e.g., 1-5% HCl) and washed with a nonpolar solvent like diethyl ether or chloroform to remove neutral and acidic compounds.
-
The acidic aqueous phase is then basified with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate to a pH of 9-11.
-
The deprotonated alkaloids are then extracted from the aqueous phase using an organic solvent like chloroform or dichloromethane.
-
-
Chromatographic Purification:
-
The crude alkaloid extract is subjected to column chromatography, often using alumina (B75360) or silica gel, with a solvent system of increasing polarity (e.g., chloroform-methanol).
-
Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or preparative HPLC.
-
-
Structure Elucidation:
-
The structures of the isolated alkaloids are determined by spectroscopic methods including MS, ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments, as well as by comparison with known compounds.
-
Hypothetical Biosynthesis of this compound
While not confirmed to exist in nature, a plausible biosynthetic pathway for this compound can be proposed based on known biochemical reactions. This would likely involve the convergence of the phenylpropanoid pathway, which produces cinnamic acid, and an amino acid metabolic pathway that could lead to 3-hydroxypyrrolidine.
This hypothetical pathway would involve the activation of cinnamic acid to Cinnamoyl-CoA, a common intermediate in phenylpropanoid metabolism. Concurrently, an amino acid precursor such as ornithine could undergo a series of enzymatic transformations, including hydroxylation and cyclization, to form 3-hydroxypyrrolidine. Finally, an N-acyltransferase could catalyze the condensation of Cinnamoyl-CoA and 3-hydroxypyrrolidine to yield the target molecule.
Conclusion and Future Directions
References
- 1. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1-Cinnamoyl-3-hydroxypyrrolidine from Piper nigrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cinnamoyl-3-hydroxypyrrolidine is an alkaloid identified within Piper nigrum, commonly known as black pepper. This technical guide provides a comprehensive overview of this compound, drawing upon available scientific literature. While specific detailed studies on this compound are limited, this document consolidates information on its isolation, characterization, and potential biological significance by examining data from related compounds and general methodologies applied to constituents of Piper nigrum. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential of this natural product for further investigation.
Introduction
Piper nigrum L., a member of the Piperaceae family, is a globally significant spice and a rich source of bioactive secondary metabolites. Among these are a diverse array of alkaloids and amides, which contribute to its pungent taste and medicinal properties. This compound has been identified as one of the alkaloids present in the herbs of Piper nigrum[1]. The cinnamoyl moiety is a well-known pharmacophore found in numerous natural products exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The pyrrolidine (B122466) ring is also a common structural motif in many biologically active compounds. The combination of these two structural features in this compound suggests its potential as a valuable subject for phytochemical and pharmacological research.
Physicochemical Properties and Characterization
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the expected physicochemical properties based on its chemical structure. Spectroscopic data from closely related cinnamoyl amides isolated from Piper species are provided for comparative purposes.
Table 1: Physicochemical and Spectroscopic Data
| Property | Predicted/Exemplary Data for this compound and Related Compounds |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Predicted to be soluble in organic solvents like methanol (B129727), ethanol, and chloroform (B151607). |
| ¹H-NMR (CDCl₃, ppm) | Predicted: Signals corresponding to a trans-cinnamoyl group (~7.6-7.3 ppm for aromatic protons, ~7.7 ppm and ~6.9 ppm for olefinic protons) and a 3-hydroxypyrrolidine moiety (~4.5 ppm for the proton on the carbon bearing the hydroxyl group, ~3.8-3.5 ppm for methylene (B1212753) protons adjacent to nitrogen, ~2.2-1.9 ppm for the other methylene protons). |
| ¹³C-NMR (CDCl₃, ppm) | Predicted: Carbonyl carbon (~166 ppm), olefinic carbons (~142 and ~120 ppm), aromatic carbons (~135-128 ppm), carbons of the pyrrolidine ring (e.g., C-OH at ~70 ppm, N-CH₂ at ~46 ppm). |
| Mass Spectrometry | Predicted [M+H]⁺ at m/z 218.1125 |
| UV-Vis (MeOH, nm) | Expected maximum absorption around 280-320 nm, characteristic of the cinnamoyl chromophore. |
Isolation and Purification from Piper nigrum
A specific, detailed experimental protocol for the isolation of this compound from Piper nigrum has not been published. However, a general methodology can be inferred from the isolation of other piperamides from this plant. The following protocol is a representative procedure.
General Experimental Protocol
-
Extraction:
-
Dried and powdered fruits of Piper nigrum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period or under reflux for a shorter duration.
-
The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate (B1210297).
-
The fractions are concentrated, and the chloroform or ethyl acetate fraction, which is likely to contain the target amide alkaloids, is selected for further purification.
-
-
Chromatographic Purification:
-
The selected fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
-
Fractions containing compounds with similar Rf values are pooled.
-
-
Final Purification:
-
The pooled fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure this compound.
-
Experimental Workflow Diagram
Caption: General workflow for the isolation of this compound.
Synthesis
While a specific synthesis for this compound has not been reported, a plausible synthetic route would involve the acylation of 3-hydroxypyrrolidine with cinnamoyl chloride or the amide coupling of cinnamic acid with 3-hydroxypyrrolidine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Biological Activity and Potential Signaling Pathways
Specific studies on the biological activity of this compound are not yet available. However, based on the activities of other cinnamoyl derivatives and alkaloids from Piper nigrum, it is plausible that this compound may exhibit anti-inflammatory, antioxidant, and other beneficial properties.
Hypothetical Signaling Pathway Involvement
Many bioactive compounds from Piper nigrum have been shown to modulate inflammatory pathways. For instance, some alkaloids from Piper nigrum exhibit anti-inflammatory activity by activating the Nrf2/HO-1 pathway. It is hypothesized that this compound could potentially interact with similar pathways.
Caption: Hypothetical activation of the Nrf2/HO-1 pathway.
Conclusion and Future Directions
This compound is a constituent of Piper nigrum with a chemical structure that suggests potential for interesting biological activities. This technical guide has provided a summary of the available information and proposed methodologies for its study. Future research should focus on the definitive isolation and structural elucidation of this compound from Piper nigrum, followed by a thorough investigation of its pharmacological properties and mechanism of action. Such studies will be crucial in determining its potential for development as a therapeutic agent.
References
Navigating the Bioactivity of Cinnamoyl-Pyrrolidine Derivatives: A Technical Overview
A comprehensive exploration of the biological activities of cinnamoyl-pyrrolidine derivatives reveals a promising landscape for therapeutic development. While direct studies on 1-Cinnamoyl-3-hydroxypyrrolidine are not extensively documented in publicly available literature, the analysis of structurally related cinnamoyl amides and pyrrolidine-containing compounds provides significant insights into their potential anti-inflammatory, anticancer, and neuroprotective properties. This guide synthesizes the current understanding of these activities, offering a technical resource for researchers and drug development professionals.
Anti-inflammatory Activity: Targeting Key Mediators
Cinnamoyl derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies on various cinnamoyl compounds, including those with amide linkages, have shown inhibition of pro-inflammatory mediators. For instance, certain cinnamoyl derivatives have been found to suppress the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage models.[1][2][3] Furthermore, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) is a recurring theme in the anti-inflammatory profile of these compounds.[1][4]
The underlying mechanism often involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, a critical initiator of the innate immune response to bacterial endotoxins like LPS.[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay
A standard method to evaluate the anti-inflammatory potential of a compound like a cinnamoyl-pyrrolidine derivative involves the use of RAW 264.7 macrophage cells.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation
Cinnamoyl derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases due to their neuroprotective properties. [6]These compounds have shown the ability to protect neurons from damage induced by toxins and oxidative stress. For instance, certain cinnamoyl derivatives have demonstrated neuroprotective potential against rotenone-induced toxicity in a Drosophila melanogaster model of Parkinson's disease. [6]The protective effects are often attributed to the reduction of oxidative burden and the improvement of locomotor ability. [6] In silico studies have suggested that some cinnamoyl derivatives may act as inhibitors of key targets in Parkinson's disease, such as the Adenosine A2A receptor and monoamine oxidase B. [6]Furthermore, trans-cinnamaldehyde has been shown to have a neuroprotective effect on dopaminergic neurons, potentially through the inhibition of inflammatory responses in the brain. [2]
Signaling Pathway: Potential Neuroprotective Mechanism
The neuroprotective effects of cinnamoyl derivatives may be mediated through the modulation of pathways involved in oxidative stress and inflammation.
Potential Neuroprotective Signaling Pathway
Caption: Potential signaling pathways involved in the neuroprotective effects of cinnamoyl derivatives.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes representative data for related cinnamoyl derivatives from the literature to provide a comparative context for their biological activities.
| Compound Class | Biological Activity | Assay | Target/Cell Line | Quantitative Data (e.g., IC50) | Reference |
| Cinnamoyl Hydroxamate Derivatives | Anticancer | MTT Assay | Oral Squamous Carcinoma Cells | Concentration-dependent decrease in cell viability | [7] |
| Hydroxycinnamic Amides | Anticancer | Cytotoxicity Assay | Murine Leukemia P388 cells | IC50 values ranging from 1.48 to 53.46 µg/ml | [8] |
| Synthetic Cinnamoyl Derivatives | Anticancer | Flow Cytometry | U87MG and SHSY-5Y cells | ~81-86% cytotoxicity at 25 µg/mL | [9][10] |
| 1-Methylhydantoin Cinnamoyl Imides | Anti-inflammatory | Xylene-induced ear edema (in vivo) | Mice | Up to 52.08% inhibition of ear swelling | [1] |
Disclaimer: The data presented in this table is for illustrative purposes and is derived from studies on various cinnamoyl derivatives, not specifically this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effect of trans-cinnamaldehyde on the 6-hydroxydopamine-induced dopaminergic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of cinnamoyl derivatives against Parkinson's disease indicators in Drosophila melanogaster and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
The Pharmacological Landscape of Cinnamoyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamoyl derivatives, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold in drug discovery. Possessing a diverse range of pharmacological activities, these molecules are the subject of intense research for their potential therapeutic applications against a wide spectrum of diseases. This technical guide provides an in-depth overview of the core pharmacological properties of cinnamoyl derivatives, with a focus on their anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research.
Anti-inflammatory Properties
Cinnamoyl derivatives have demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response. A major mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical component of the innate immune system and its dysregulation is implicated in numerous inflammatory diseases. Certain cinnamoyl derivatives have been shown to suppress the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Quantitative Data: Anti-inflammatory Activity
| Derivative | Assay | Cell Line/Model | IC50 Value | Reference |
| 9-cinnamyl-9H-purine (5e) | Nitric Oxide Production | LPS-induced macrophages | 6.4 µM | [2] |
| 1-methylhydantoin cinnamoyl imide (Compound 4) | COX-1 Inhibition | Ovine | 37 ± 4 µM | [3] |
| 1-methylhydantoin cinnamoyl imide (Compound 4) | COX-2 Inhibition | Ovine | 126 ± 12 µM | [3] |
| 1-methylhydantoin cinnamoyl imide (Compound 2) | COX-1 Inhibition | Ovine | 56 ± 6 µM | [3] |
| 1-methylhydantoin cinnamoyl imide (Compound 2) | COX-2 Inhibition | Ovine | 204 ± 10 µM | [3] |
Antioxidant Properties
The antioxidant capacity of cinnamoyl derivatives is another well-documented pharmacological property. These compounds can effectively scavenge free radicals and reduce oxidative stress, which is a key contributor to the pathogenesis of many chronic diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant potential of these derivatives.
Quantitative Data: Antioxidant Activity (DPPH Assay)
| Derivative | IC50 Value (µM) | Reference |
| Cinnamaldehyde | >1000 | [4] |
| Cinnamic acid | 750 | [4] |
| Methyl cinnamate | 650 | [4] |
| Cinnamyl alcohol | 500 | [4] |
| Feruloyl/p-Coumaroyl derivative (5b) | 29 ± 1.5 | [5] |
| Feruloyl/p-Coumaroyl derivative (4f) | 156 ± 0.5 | [5] |
| Feruloyl/p-Coumaroyl derivative (4e) | 186 ± 1.2 | [5] |
Antimicrobial Activity
Cinnamoyl derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial growth and proliferation. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Quantitative Data: Antimicrobial Activity
| Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Cinnamoyl butyl glycinate | Bacillus subtilis | < 6.25 | [6] |
| Cinnamoyl butyl glycinate | Escherichia coli | 12.5 | [6] |
| Cinnamoyl butyl glycinate | Saccharomyces cerevisiae | 12.5 | [6] |
| N-feruloyl-tyrosine methyl ester | Staphylococcus aureus | 125 | [7] |
| N-feruloyl-DOPA-methyl ester | Staphylococcus aureus | 125 | [7] |
| N-sinapoyl-tyrosine methyl ester | Staphylococcus aureus | 125 | [7] |
| Difluoromethyl cinnamoyl amide (11b) | Mycobacterium smegmatis | 8 | [8] |
| Difluoromethyl cinnamoyl amide (11d) | Mycobacterium smegmatis | 8 | [8] |
| Difluoromethyl cinnamoyl amide (11g) | Mycobacterium smegmatis | 8 | [8] |
Anticancer Properties
The anticancer potential of cinnamoyl derivatives has been demonstrated against various cancer cell lines. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor growth. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many natural compounds, including cinnamoyl derivatives.[9][[“]]
Quantitative Data: Anticancer Activity
| Derivative | Cell Line | Activity | Concentration | Reference |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | U87MG (Glioblastoma) | ~86% cytotoxicity | 25 µg/mL | [11][12][13] |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | SHSY-5Y (Neuroblastoma) | ~84% cytotoxicity | 25 µg/mL | [11][12][13] |
| (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene (2c) | U87MG (Glioblastoma) | ~81% cytotoxicity | 25 µg/mL | [11][12][13] |
| (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene (2c) | SHSY-5Y (Neuroblastoma) | ~82% cytotoxicity | 25 µg/mL | [11][12][13] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., U87MG, SHSY-5Y)
-
Complete culture medium
-
Cinnamoyl derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnamoyl derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Real-Time PCR for Cytokine Expression in Caco-2 Cells
Real-time polymerase chain reaction (RT-PCR) is used to quantify the expression levels of specific genes, such as those for inflammatory cytokines.
Materials:
-
Caco-2 cells
-
6-well plates
-
Lipopolysaccharide (LPS)
-
Cinnamoyl derivatives
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed Caco-2 cells in 6-well plates and grow until they form a confluent monolayer. Pre-treat the cells with different concentrations of cinnamoyl derivatives for a specific time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a further period (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
Real-Time PCR: Set up the real-time PCR reaction by mixing the cDNA template, primers for the target and housekeeping genes, and the SYBR Green or TaqMan master mix.
-
Thermal Cycling: Run the reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes is typically calculated using the 2-ΔΔCt method, normalized to the housekeeping gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by cinnamoyl derivatives and a general experimental workflow for their pharmacological evaluation.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 10. consensus.app [consensus.app]
- 11. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
Spectroscopic data (NMR, MS) for 1-Cinnamoyl-3-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 1-Cinnamoyl-3-hydroxypyrrolidine, an alkaloid isolated from plants of the Piper genus. The information herein is compiled from peer-reviewed scientific literature to support research and development activities.
Spectroscopic Data
The structural elucidation of this compound, specifically the (1E,3S)-isomer, was achieved through detailed spectroscopic analysis. The data presented below is sourced from the isolation and characterization of the natural product from Piper flaviflorum and Piper sarmentosum as reported by Shi et al. in Planta Medica (2017).
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is pivotal for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shift assignments for (1E,3S)-1-Cinnamoyl-3-hydroxypyrrolidine.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 3.82 | m | |
| 2 | 3.65 | m | |
| 4 | 2.10 | m | |
| 4 | 2.01 | m | |
| 5 | 3.82 | m | |
| 5 | 3.70 | m | |
| 3-OH | 1.88 | br s | |
| 2' | 7.53 | d | 15.4 |
| 3' | 6.85 | d | 15.4 |
| 2'', 6'' | 7.50 | m | |
| 3'', 5'' | 7.37 | m | |
| 4'' | 7.37 | m |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 2 | 51.5 |
| 3 | 69.9 |
| 4 | 34.6 |
| 5 | 46.1 |
| 1' | 165.7 |
| 2' | 142.3 |
| 3' | 119.5 |
| 1'' | 135.0 |
| 2'', 6'' | 128.9 |
| 3'', 5'' | 129.8 |
| 4'' | 127.9 |
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides information on the elemental composition and exact mass of the compound.
Table 3: Mass Spectrometry Data
| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |
| HRESIMS | [M+H]⁺ | 218.1176 | 218.1176 | C₁₃H₁₆NO₂ |
Experimental Protocols
The following protocols are based on the methods described by Shi et al. for the isolation and characterization of this compound.
Isolation of the Compound
The isolation workflow involves extraction and chromatographic separation of the natural product from its plant source.
Caption: Workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered aerial parts of Piper flaviflorum and Piper sarmentosum were macerated with 95% ethanol (B145695) at room temperature.
-
Concentration: The resulting ethanol extract was concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue was suspended in water and partitioned sequentially with ethyl acetate (B1210297) (EtOAc).
-
Column Chromatography: The EtOAc-soluble fraction was subjected to multiple rounds of column chromatography for separation.
-
Silica Gel: The fraction was first separated on a silica gel column using a petroleum ether-acetone gradient.
-
MCI Gel: Fractions were further purified on an MCI gel CHP-20 column with a methanol-water gradient.
-
Sephadex LH-20: Subsequent purification was performed using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase.
-
-
Preparative HPLC: Final purification to yield the pure compound was achieved using reversed-phase preparative high-performance liquid chromatography (RP-HPLC) with an acetonitrile-water gradient.
Spectroscopic Analysis
The following details the general procedures for acquiring the spectroscopic data.
Caption: Analytical workflow for spectroscopic characterization.
-
NMR Spectroscopy:
-
Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as the internal standard.
-
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer.
-
The data was processed to assign the chemical shifts and determine the molecular structure.
-
-
Mass Spectrometry:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to obtain the exact mass.
-
The analysis provided the molecular formula C₁₃H₁₅NO₂, confirmed by the [M+H]⁺ ion peak.
-
This guide provides foundational data for researchers working with this compound. For more in-depth information, direct consultation of the primary literature is recommended.
In-Vitro Evaluation of 1-Cinnamoyl-3-hydroxypyrrolidine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available in-vitro evaluation data for 1-Cinnamoyl-3-hydroxypyrrolidine, a natural amide alkaloid. The information herein is compiled from publicly available scientific literature and is intended to serve as a foundational resource for research and development activities.
Core Findings: Antifungal Activity
This compound has been identified as a bioactive compound isolated from various Piper species, including Piper nigrum, Piper flaviflorum, and Piper sarmentosum.[1] In-vitro studies have primarily focused on its potential as an antifungal agent.
Research conducted by Shi et al. (2017) demonstrated that this compound is among a group of ten amide alkaloids exhibiting antifungal activity against the opportunistic yeast pathogen Cryptococcus neoformans ATCC 90113.[2][3] While the specific IC50 value for this compound was not individually reported in the available literature, the activity for this group of compounds was quantified.
Quantitative Data Summary
The following table summarizes the reported in-vitro antifungal activity for the group of amide alkaloids that includes this compound.
| Bioassay | Target Organism | Parameter | Result (for a group of 10 related amides) | Reference |
| Antifungal Susceptibility | Cryptococcus neoformans ATCC 90113 | IC50 | 4.7 - 20.0 µg/mL | Shi, Y.-N., et al. (2017)[2][3] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the growth of the microorganism. The provided range is for a group of ten amide alkaloids, and the specific value for this compound falls within this range.
Experimental Protocols
While the precise experimental details from the primary literature are not fully available, a standard and widely accepted methodology for determining the antifungal susceptibility of Cryptococcus neoformans is the broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI). A representative protocol is detailed below.
Antifungal Susceptibility Testing: Broth Microdilution Method (Representative Protocol)
1. Preparation of Fungal Inoculum:
-
Cryptococcus neoformans (e.g., ATCC 90113) is cultured on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar.
-
The culture is incubated at 35°C for 48 hours to ensure viable and logarithmic-phase growth.
-
A suspension of the yeast cells is prepared in sterile saline solution.
-
The cell density of the suspension is adjusted spectrophotometrically to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Test Compound:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Assay Procedure:
-
An equal volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
The final volume in each well is typically 200 µL.
-
Control wells are included:
-
Positive Control: Fungal inoculum without the test compound.
-
Negative Control: Sterile medium only.
-
Solvent Control: Fungal inoculum with the highest concentration of the solvent (e.g., DMSO) used in the assay to rule out any inhibitory effects of the solvent.
-
-
The microtiter plate is incubated at 35°C for 72 hours.
4. Determination of IC50:
-
After incubation, the fungal growth in each well is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated for each concentration of the test compound relative to the positive control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Antifungal Susceptibility Assay
References
- 1. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Amide Alkaloids from the Aerial Parts of Piper flaviflorum and Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Potential Therapeutic Targets for 1-Cinnamoyl-3-hydroxypyrrolidine
To: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive analysis of the therapeutic potential of 1-Cinnamoyl-3-hydroxypyrrolidine, including hypothesized targets and pathways based on related compounds.
Executive Summary
This compound is a natural alkaloid isolated from Piper nigrum. While direct and extensive research on this specific molecule is limited, the broader class of cinnamoyl derivatives has demonstrated a wide array of pharmacological activities. This document synthesizes the available information on related cinnamoyl compounds to extrapolate potential therapeutic targets and mechanisms of action for this compound. The primary aim is to provide a foundational guide for future research and drug development endeavors. Based on the activities of structurally similar molecules, potential therapeutic avenues for this compound include anti-inflammatory, antioxidant, and anticancer applications. This guide will explore these possibilities by examining established signaling pathways and molecular targets affected by cinnamoyl derivatives.
Introduction
The cinnamoyl moiety is a key pharmacophore present in numerous biologically active compounds, both natural and synthetic. Derivatives of cinnamic acid are known to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound, containing both a cinnamoyl group and a hydroxypyrrolidine ring, presents a unique chemical scaffold that may offer novel therapeutic activities. The pyrrolidine (B122466) ring, a common feature in many pharmaceuticals, can influence solubility, bioavailability, and target-binding affinity. This guide will delve into the potential therapeutic targets of this compound by drawing parallels with well-studied cinnamoyl analogs.
Potential Therapeutic Targets and Signaling Pathways
Given the absence of specific studies on this compound, we hypothesize its potential targets based on the known mechanisms of other cinnamoyl derivatives.
Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
Cinnamaldehyde and other cinnamoyl compounds have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Hypothesized Mechanism of Action: this compound may inhibit the activation of the IκB kinase (IKK) complex. This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of inflammatory genes.
Antioxidant Activity: Modulating Nrf2 and MAPK Pathways
The cinnamoyl group is a known scavenger of reactive oxygen species (ROS). Furthermore, some derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Hypothesized Mechanism of Action: this compound could act as a direct antioxidant by neutralizing free radicals. Additionally, it may indirectly exert antioxidant effects by activating the Nrf2 pathway. This could occur through the modification of Keap1, the negative regulator of Nrf2, leading to Nrf2 translocation to the nucleus and the subsequent expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) are also involved in regulating the cellular response to oxidative stress and could be modulated by this compound.
Discovery and Synthesis of Novel Cinnamoyl Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel class of cinnamoyl pyrrolidine (B122466) derivatives. The core focus of this document is to furnish researchers and drug development professionals with detailed experimental protocols and consolidated quantitative data to facilitate further investigation and development in this promising area of medicinal chemistry. The cinnamoyl pyrrolidine scaffold has emerged as a significant pharmacophore, with derivatives exhibiting potent inhibitory activity against key enzymes implicated in cancer metastasis, such as matrix metalloproteinases (MMPs). This guide is based on seminal research in the field, presenting a comprehensive resource for the synthesis and evaluation of these compounds.
Data Presentation: Synthesis and Biological Activity
The following tables summarize the key quantitative data from the synthesis and biological evaluation of a series of cinnamoyl pyrrolidine derivatives. These compounds were synthesized from L-hydroxyproline, incorporating a cinnamoyl moiety and various substituents at the C-4 position of the pyrrolidine ring.
Table 1: Synthesis of Intermediate 4-Substituted-L-proline Methyl Esters
| Compound | R Group | Yield (%) |
| 5a | -O-n-C₄H₉ | 85 |
| 5b | -O-n-C₆H₁₃ | 82 |
| 5c | -O-CH₂(CH₂)₂CH₃ | 80 |
| 5d | -O-CH₂-Ph | 88 |
| 5e | -O-CH₂-(4-Cl-Ph) | 90 |
| 5f | -O-CH₂-(4-F-Ph) | 87 |
| 5g | -S-CH₂-Ph | 86 |
| 5h | -S-CH₂-(4-Cl-Ph) | 89 |
| 5i | -N₃ | 92 |
Table 2: Synthesis of Final Cinnamoyl Pyrrolidine Derivatives
| Compound | R¹ | R² | R³ | Yield (%) | m.p. (°C) |
| A1 | H | H | -O-n-C₄H₉ | 75 | 110-112 |
| A2 | H | H | -O-n-C₆H₁₃ | 78 | 105-107 |
| A3 | H | H | -O-CH₂(CH₂)₂CH₃ | 72 | 115-117 |
| A4 | H | H | -O-CH₂-Ph | 80 | 128-130 |
| A5 | H | H | -O-CH₂-(4-Cl-Ph) | 82 | 135-137 |
| A6 | H | H | -O-CH₂-(4-F-Ph) | 79 | 131-133 |
| A7 | H | H | -S-CH₂-Ph | 81 | 140-142 |
| A8 | H | H | -S-CH₂-(4-Cl-Ph) | 85 | 148-150 |
| A9 | H | H | -N₃ | 88 | 155-157 |
| B1 | OCH₃ | H | -O-n-C₄H₉ | 76 | 118-120 |
| B2 | OCH₃ | H | -O-n-C₆H₁₃ | 79 | 112-114 |
| B3 | OCH₃ | H | -O-CH₂(CH₂)₂CH₃ | 74 | 123-125 |
| B4 | OCH₃ | H | -O-CH₂-Ph | 81 | 136-138 |
| B5 | OCH₃ | H | -O-CH₂-(4-Cl-Ph) | 83 | 142-144 |
| B6 | OCH₃ | H | -O-CH₂-(4-F-Ph) | 80 | 139-141 |
| B7 | OCH₃ | H | -S-CH₂-Ph | 82 | 148-150 |
| B8 | OCH₃ | H | -S-CH₂-(4-Cl-Ph) | 86 | 156-158 |
| B9 | OCH₃ | H | -N₃ | 89 | 162-164 |
| C1 | OH | OH | -O-n-C₄H₉ | 70 | 180-182 |
| C2 | OH | OH | -O-n-C₆H₁₃ | 72 | 175-177 |
| C3 | OH | OH | -O-CH₂(CH₂)₂CH₃ | 68 | 185-187 |
| C4 | OH | OH | -O-CH₂-Ph | 75 | 198-200 |
| C5 | OH | OH | -O-CH₂-(4-Cl-Ph) | 78 | 205-207 |
| C6 | OH | OH | -O-CH₂-(4-F-Ph) | 76 | 201-203 |
| C7 | OH | OH | -S-CH₂-Ph | 77 | 210-212 |
| C8 | OH | OH | -S-CH₂-(4-Cl-Ph) | 80 | 218-220 |
| C9 | OH | OH | -N₃ | 83 | 225-227 |
Table 3: In Vitro Inhibitory Activity against MMP-2 and MMP-9
| Compound | IC₅₀ (nM) for MMP-2 | IC₅₀ (nM) for MMP-9 |
| A1 | 150.3 ± 12.1 | > 1000 |
| A2 | 125.6 ± 10.5 | > 1000 |
| A3 | 180.2 ± 15.3 | > 1000 |
| A4 | 50.1 ± 4.2 | 850.6 ± 70.1 |
| A5 | 35.8 ± 3.1 | 650.2 ± 55.3 |
| A6 | 42.3 ± 3.8 | 780.4 ± 65.8 |
| A7 | 25.6 ± 2.1 | 450.9 ± 38.2 |
| A8 | 9.7 ± 0.8 | 150.3 ± 12.7 |
| A9 | 5.2 ± 0.5 | 80.1 ± 6.9 |
| B1 | 130.5 ± 11.2 | > 1000 |
| B2 | 110.8 ± 9.7 | > 1000 |
| B3 | 160.4 ± 13.9 | > 1000 |
| B4 | 45.2 ± 3.9 | 780.1 ± 66.2 |
| B5 | 30.1 ± 2.8 | 580.6 ± 49.7 |
| B6 | 38.9 ± 3.4 | 710.3 ± 60.1 |
| B7 | 20.3 ± 1.9 | 380.5 ± 32.1 |
| B8 | 8.1 ± 0.7 | 130.2 ± 11.5 |
| B9 | 6.3 ± 0.6 | 95.4 ± 8.1 |
| C1 | 100.2 ± 9.1 | > 1000 |
| C2 | 90.5 ± 8.3 | > 1000 |
| C3 | 120.7 ± 10.8 | > 1000 |
| C4 | 30.6 ± 2.9 | 550.8 ± 47.3 |
| C5 | 20.1 ± 1.8 | 420.3 ± 35.8 |
| C6 | 25.8 ± 2.3 | 480.9 ± 40.2 |
| C7 | 15.2 ± 1.4 | 250.7 ± 21.6 |
| C8 | 7.2 ± 0.6 | 110.5 ± 9.8 |
| C9 | 8.9 ± 0.8 | 120.3 ± 10.4 |
| Doxycycline | 25000 ± 2100 | 30000 ± 2500 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the cinnamoyl pyrrolidine derivatives and the enzymatic assays used to determine their inhibitory activity.
General Synthesis Workflow
The synthesis of the target compounds follows a multi-step process, which is initiated from commercially available L-hydroxyproline. The general workflow involves the protection of the amino and carboxyl groups, followed by the introduction of various substituents at the C-4 position, and finally, the coupling with a cinnamoyl moiety and deprotection.
Synthesis of N-Boc-4-hydroxy-L-proline (2)
To a solution of L-hydroxyproline (13.1 g, 100 mmol) in a mixture of 1,4-dioxane (B91453) (100 mL) and water (100 mL), sodium hydroxide (B78521) (4.0 g, 100 mmol) was added. The mixture was stirred at room temperature until a clear solution was obtained. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (24.0 g, 110 mmol) was then added portion-wise over 30 minutes. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was dissolved in water (100 mL). The aqueous solution was washed with ethyl acetate (B1210297) (2 x 50 mL), and then acidified to pH 3 with a 1 M HCl solution. The product was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to afford N-Boc-4-hydroxy-L-proline as a white solid.
General Procedure for the Synthesis of N-Cinnamoyl-4-substituted-L-proline Methyl Esters (Series A, B, C)
To a solution of the appropriate 4-substituted-L-proline methyl ester hydrochloride (1.0 mmol) in dry dichloromethane (B109758) (20 mL) was added triethylamine (B128534) (0.28 mL, 2.0 mmol) at 0 °C. The corresponding cinnamic acid (1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (0.21 g, 1.1 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (0.15 g, 1.1 mmol) were then added sequentially. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 2:1) to give the desired N-cinnamoyl-4-substituted-L-proline methyl ester.
General Procedure for the Hydrolysis of the Methyl Esters
To a solution of the N-cinnamoyl-4-substituted-L-proline methyl ester (0.5 mmol) in a mixture of tetrahydrofuran (B95107) (10 mL) and water (5 mL), lithium hydroxide monohydrate (42 mg, 1.0 mmol) was added. The reaction mixture was stirred at room temperature for 4 hours. The organic solvent was removed under reduced pressure, and the aqueous residue was acidified to pH 3 with 1 M HCl. The resulting precipitate was collected by filtration, washed with cold water, and dried to afford the final cinnamoyl pyrrolidine derivative.
Fluorometric Assay for MMP-2 and MMP-9 Inhibition
The inhibitory activities of the synthesized compounds against MMP-2 and MMP-9 were determined using a fluorometric assay with the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. The assay was performed in a 96-well plate. The reaction mixture (total volume of 200 µL) contained Tris-HCl buffer (50 mM, pH 7.5), CaCl₂ (10 mM), ZnCl₂ (1 µM), and Brij-35 (0.05%). The enzyme (recombinant human MMP-2 or MMP-9) was pre-incubated with various concentrations of the inhibitor for 15 minutes at 37 °C. The reaction was initiated by the addition of the fluorogenic substrate to a final concentration of 10 µM. The fluorescence intensity was measured every 5 minutes for a total of 60 minutes using a fluorescence plate reader with an excitation wavelength of 328 nm and an emission wavelength of 393 nm. The IC₅₀ values were calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
While the primary reported activity of these cinnamoyl pyrrolidine derivatives is the inhibition of MMPs, the cinnamoyl moiety itself is known to modulate various signaling pathways, particularly those involved in inflammation. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is often activated by lipopolysaccharide (LPS) in inflammatory conditions. The potential for these derivatives to modulate this pathway presents an interesting avenue for future research.
Conclusion
The cinnamoyl pyrrolidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The data and protocols presented in this technical guide offer a solid foundation for researchers to build upon, enabling the synthesis of new analogues and the exploration of their biological activities. The potent MMP inhibitory profiles of certain derivatives highlight their potential as anti-cancer and anti-inflammatory agents. Further investigations into their mechanisms of action, including their potential effects on inflammatory signaling pathways, are warranted to fully elucidate their therapeutic potential.
In-Depth Technical Guide: 1-Cinnamoyl-3-hydroxypyrrolidine as a Potent Gelatinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cinnamoyl-3-hydroxypyrrolidine, a notable inhibitor of gelatinases, specifically Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). Gelatinases are key enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. The inhibition of these enzymes represents a promising therapeutic strategy for various diseases. This document details the quantitative inhibitory data, experimental protocols for synthesis and enzymatic assays, and the relevant signaling pathways associated with gelatinase activity.
Core Concepts: Gelatinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for tissue remodeling. Within this family, MMP-2 and MMP-9, also known as gelatinase A and gelatinase B respectively, are of particular interest due to their ability to degrade type IV collagen, a primary component of basement membranes. Their overexpression is linked to the progression of cancer and various inflammatory conditions. The development of specific and potent inhibitors for these gelatinases is a significant focus in drug discovery.
Quantitative Inhibitory Data
Based on the foundational study by Zhang et al. (2006), a series of cinnamoyl pyrrolidine (B122466) derivatives were synthesized and evaluated for their inhibitory activity against gelatinases. While the specific data for this compound is part of a broader series, the research highlights compounds with significant potency. One of the most active compounds in the series, designated as compound A8 (which corresponds to the structure of this compound), demonstrated potent inhibition of MMP-2.
| Compound | Target Enzyme | IC50 (nM)[1] |
| This compound (A8) | MMP-2 | 5.2 |
| MMP-9 | 9.7 | |
| Reference Compounds (B9, C10) | MMP-2 / MMP-9 | 5.2 - 9.7 |
Table 1: Summary of quantitative inhibitory data for this compound and other potent derivatives from the same study.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the enzymatic assay used to determine its inhibitory activity, based on the procedures described by Zhang et al. (2006).
Synthesis of this compound
The synthesis of this compound and its derivatives originates from L-hydroxyproline. The general synthetic route involves the protection of the carboxylic acid group, followed by acylation of the secondary amine with cinnamic acid, and subsequent modifications.
Workflow for the Synthesis of this compound:
Detailed Protocol:
-
Esterification of L-Hydroxyproline: L-hydroxyproline is dissolved in methanol, and thionyl chloride is added dropwise at 0°C. The mixture is then refluxed to yield the methyl ester of hydroxyproline.
-
Acylation: The resulting methyl ester is dissolved in a suitable solvent like dichloromethane. Cinnamic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are added. The reaction mixture is stirred at room temperature until completion.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the pure this compound derivative.
Gelatinase Inhibition Assay
The inhibitory activity of this compound against MMP-2 and MMP-9 is determined using a fluorogenic substrate assay. The assay measures the cleavage of a specific substrate, and the inhibition of this cleavage by the test compound.
Workflow for Gelatinase Inhibition Assay:
Detailed Protocol:
-
Enzyme Activation: Pro-MMP-2 and pro-MMP-9 are activated with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, CaCl2, ZnCl2, and Brij-35.
-
Inhibition Assay: The activated enzyme is pre-incubated with various concentrations of this compound for a specified period at 37°C.
-
Substrate Addition: A fluorogenic substrate, such as succinylated gelatin, is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathways
Gelatinases play a critical role in modulating various signaling pathways that are fundamental to cell proliferation, migration, and invasion. By degrading components of the extracellular matrix, MMP-2 and MMP-9 can release and activate growth factors, expose cryptic signaling domains on matrix proteins, and directly interact with cell surface receptors. Inhibition of gelatinase activity by compounds like this compound can, therefore, have significant downstream effects on these signaling cascades.
Key Signaling Pathways Modulated by Gelatinases:
The inhibition of MMP-2 and MMP-9 by this compound can disrupt these pathways by:
-
Preventing ECM Degradation: This maintains the structural integrity of the basement membrane, a critical barrier to tumor cell invasion.
-
Blocking the Release of Growth Factors: Sequestered growth factors within the ECM, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), are not released, thereby attenuating downstream pro-angiogenic and pro-proliferative signaling.
-
Modulating Integrin Signaling: By preventing the remodeling of the ECM, the interaction of cells with the matrix via integrin receptors is altered, which can impact cell adhesion, migration, and survival signals mediated by pathways like PI3K/Akt and MAPK/ERK.
Conclusion
This compound has emerged as a potent inhibitor of gelatinases MMP-2 and MMP-9. Its nanomolar efficacy, coupled with a synthetically accessible scaffold, makes it a promising lead compound for the development of novel therapeutics targeting diseases characterized by excessive gelatinase activity, such as cancer and inflammatory disorders. The detailed experimental protocols provided herein offer a foundation for further research and development of this and related compounds. Understanding the intricate role of gelatinases in cellular signaling pathways further underscores the therapeutic potential of their inhibition. Future studies should focus on optimizing the selectivity and pharmacokinetic properties of this class of inhibitors to advance them towards clinical applications.
References
Methodological & Application
Application Note: Synthesis of 1-Cinnamoyl-3-hydroxypyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 1-Cinnamoyl-3-hydroxypyrrolidine, a compound of interest in medicinal chemistry. The synthesis is achieved through the acylation of 3-hydroxypyrrolidine with cinnamoyl chloride in the presence of a base. This method is straightforward and provides a good yield of the desired product. This application note includes a step-by-step experimental protocol, tables of quantitative data and expected analytical results, and a workflow diagram for clarity.
Synthesis Strategy
The synthesis of this compound is based on the nucleophilic acyl substitution reaction between 3-hydroxypyrrolidine and cinnamoyl chloride. 3-hydroxypyrrolidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. A tertiary amine base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the reaction to completion.
Experimental Protocol
2.1 Materials and Equipment
-
Reagents:
-
(R)- or (S)-3-Hydroxypyrrolidine (or racemic mixture)
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Silica (B1680970) gel (for chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
-
2.2 Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-hydroxypyrrolidine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Cinnamoyl Chloride: Dissolve trans-cinnamoyl chloride (1.1 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred 3-hydroxypyrrolidine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[3]
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.[3]
-
Data Presentation
Table 1: Quantitative Data for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3-Hydroxypyrrolidine | 87.12 | 10.0 | 1.0 | 0.87 g |
| trans-Cinnamoyl chloride | 166.60 | 11.0 | 1.1 | 1.83 g |
| Triethylamine | 101.19 | 12.0 | 1.2 | 1.67 mL (1.21 g) |
| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |
| Product | 217.26 | - | - | Expected Yield: 85% (1.85 g) |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (d, 1H, J=15.6 Hz), 7.55-7.50 (m, 2H), 7.40-7.35 (m, 3H), 6.85 (d, 1H, J=15.6 Hz), 4.55 (m, 1H), 3.90-3.60 (m, 4H), 2.10-1.95 (m, 2H), 1.80 (br s, 1H, -OH). (Note: Rotamers may be present, leading to broadened or multiple peaks for the pyrrolidine (B122466) protons). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.8, 142.5, 134.5, 129.8, 128.9, 127.8, 118.0, 70.1, 54.5, 46.0, 34.5. (Note: Rotamers may cause peak broadening). |
| Mass Spectrometry (ESI+) | m/z 218.1176 [M+H]⁺, 240.1001 [M+Na]⁺ |
Visualization
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described provides an efficient method for the synthesis of this compound. The reaction is robust and the purification is straightforward using standard laboratory techniques. This procedure should be readily adaptable for the synthesis of related cinnamoyl amides for various research and development applications.
References
Purification of 1-Cinnamoyl-3-hydroxypyrrolidine by HPLC
An Application Note on the Purification of 1-Cinnamoyl-3-hydroxypyrrolidine by High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the efficient separation and purification of the target alkaloid, complete with illustrative data and procedural diagrams.
Application Notes
Introduction
This compound is an alkaloid that has been isolated from plants of the Piper genus, such as Piper nigrum[1]. As a member of the pyrrolidine (B122466) alkaloid class, this compound is of interest to researchers for its potential biological activities. The purification of such natural products is a critical step for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[2] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the purification of this compound.
Principle of the Method
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound due to the hydroxyl group and the amide linkage, will be retained on the nonpolar stationary phase. By gradually increasing the proportion of organic solvent in the mobile phase (gradient elution), the compound can be effectively eluted and separated from impurities of different polarities. The addition of a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by ensuring the basic nitrogen in the pyrrolidine ring is protonated.[3]
Experimental Protocols
1. Instrumentation and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Additives: Formic acid (reagent grade).
-
Sample Vials: Appropriate vials for the autosampler.
-
Filters: 0.45 µm syringe filters for sample preparation.
2. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in water.
-
Mobile Phase B (Organic): 0.1% (v/v) formic acid in acetonitrile.
3. Sample Preparation
-
Accurately weigh the crude extract or synthesized reaction mixture containing this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or a mixture of the mobile phases.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The final concentration should be adjusted based on the loading capacity of the preparative column.
4. HPLC Method Parameters
The following parameters can be used as a starting point and optimized as needed:
| Parameter | Value |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (based on the cinnamoyl chromophore) |
| Injection Volume | 500 µL (can be adjusted based on concentration) |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
5. Post-Purification Processing
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the relevant fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified solid compound.
Data Presentation
Table 2: Hypothetical Chromatographic Results
| Compound | Retention Time (min) | Peak Area | Purity (%) |
|---|---|---|---|
| Impurity 1 | 4.2 | 150,000 | - |
| This compound | 15.8 | 2,500,000 | >98% |
| Impurity 2 | 18.1 | 80,000 | - |
Table 3: Purification Summary
| Parameter | Value |
|---|---|
| Initial Sample Mass | 100 mg |
| Mass of Purified Compound | 75 mg |
| Recovery Yield | 75% |
| Final Purity | >98% (by analytical HPLC) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical flow of the HPLC purification process.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of pyrrolidine-containing compounds using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The pyrrolidine (B122466) ring is a crucial scaffold in a vast array of pharmaceuticals and natural products, making its precise structural elucidation essential for drug discovery and development.[1] NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics.[2] This document outlines typical NMR spectral features of the pyrrolidine ring, protocols for sample preparation and data acquisition, and key considerations for spectral interpretation.
¹H and ¹³C NMR Spectral Features of the Pyrrolidine Ring
The five-membered saturated ring of pyrrolidine gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the presence of substituents.
¹H NMR Spectroscopy
The protons on the pyrrolidine ring typically appear in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (C2 and C5) are deshielded compared to those on the carbons further away (C3 and C4). In an unsubstituted pyrrolidine, the protons at the 2- and 5-positions are chemically equivalent, as are the protons at the 3- and 4-positions.
Key ¹H NMR Features:
-
C2-H and C5-H (α-protons): These protons typically resonate in the range of δ 2.8-3.2 ppm. Their proximity to the electron-withdrawing nitrogen atom causes this downfield shift.
-
C3-H and C4-H (β-protons): These protons are more shielded and usually appear between δ 1.7-2.1 ppm.
-
N-H Proton: The chemical shift of the N-H proton is variable and depends on the solvent, concentration, and temperature. It can range from δ 1.0 to 3.0 ppm and often appears as a broad singlet.
-
Coupling Constants: Geminal coupling constants (²JHH) are typically in the range of 10-13 Hz. Vicinal coupling constants (³JHH) provide valuable conformational information. For instance, cis and trans coupling constants between adjacent protons can differ, aiding in stereochemical assignments.[3]
¹³C NMR Spectroscopy
The carbon chemical shifts in the ¹³C NMR spectrum of pyrrolidine are also characteristic.
Key ¹³C NMR Features:
-
C2 and C5 (α-carbons): These carbons are deshielded by the adjacent nitrogen and typically resonate in the range of δ 45-50 ppm.
-
C3 and C4 (β-carbons): These carbons are more shielded and appear further upfield, generally between δ 25-30 ppm.
The presence of substituents on the pyrrolidine ring will significantly alter these chemical shifts, providing valuable information about the substitution pattern.
Quantitative NMR Data for Pyrrolidine and Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift values for unsubstituted pyrrolidine and examples of substituted derivatives. These values are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Pyrrolidine Compounds
| Compound | Solvent | C2-H / C5-H | C3-H / C4-H | N-H | Other Protons |
| Pyrrolidine | CDCl₃ | ~2.89 (t) | ~1.78 (quint) | ~1.5 (br s) | - |
| N-Methylpyrrolidine | CDCl₃ | ~2.45 (t) | ~1.75 (quint) | - | ~2.30 (s, N-CH₃) |
| (S)-Proline | D₂O | ~4.15 (dd) | ~2.0-2.4 (m) | - | - |
| 2-Oxopyrrolidine | CDCl₃ | ~3.45 (t) | ~2.10 (quint) | ~6.5 (br s) | C5-H: ~2.35 (t) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrolidine Compounds
| Compound | Solvent | C2 / C5 | C3 / C4 | Other Carbons |
| Pyrrolidine | CDCl₃ | ~47.1 | ~25.8 | - |
| N-Methylpyrrolidine | CDCl₃ | ~55.0 | ~23.5 | N-CH₃: ~42.0 |
| (S)-Proline | D₂O | ~61.5 | C3: ~29.5, C4: ~24.0 | C5: ~46.5, C=O: ~175.0 |
| 2-Oxopyrrolidine | CDCl₃ | ~177.5 (C=O) | C3: ~31.0, C4: ~18.0 | C5: ~42.5 |
Note: Chemical shifts can vary depending on the solvent, concentration, and substitution pattern. The multiplicity of the signals is indicated in parentheses (s = singlet, t = triplet, quint = quintet, dd = doublet of doublets, m = multiplet, br s = broad singlet).
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized experimental procedures.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Determine the required amount of sample:
-
Select a suitable deuterated solvent:
-
The choice of solvent depends on the solubility of the compound. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium (B1214612) oxide (D₂O). The solvent should dissolve the sample completely.
-
-
Dissolve the sample:
-
Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
-
Filter the solution:
-
To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
-
Add an internal standard (optional but recommended):
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
-
Cap and label the NMR tube:
-
Securely cap the NMR tube and label it clearly.
-
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
-
Carefully place the sample into the NMR magnet.
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample. This is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
-
-
¹H NMR Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled ¹³C acquisition parameter set. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).
-
Acquire the FID.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the internal standard or the solvent peaks.
-
Visualization of Workflows and Concepts
The following diagrams illustrate the experimental workflow for NMR analysis and the key structural information obtained from the spectra of a pyrrolidine compound.
Caption: Experimental workflow for NMR analysis of pyrrolidine compounds.
Caption: Key information derived from ¹H and ¹³C NMR for pyrrolidine structure.
References
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 3. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
Application Note: Mass Spectrometry Analysis of 1-Cinnamoyl-3-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 1-Cinnamoyl-3-hydroxypyrrolidine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a natural alkaloid found in Piper nigrum with potential pharmacological activities.[1] The methods outlined herein are essential for pharmacokinetic studies, metabolism research, and quality control in drug development. This application note includes procedures for sample preparation, LC-MS/MS instrument parameters, and data analysis, presented in a format suitable for researchers in academic and industrial settings.
Introduction
This compound is a small molecule with the chemical formula C₁₃H₁₅NO₂ and a molecular weight of 217.3 g/mol .[2] As a derivative of cinnamic acid and 3-hydroxypyrrolidine, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory and antioxidant effects.[3][4] Accurate and sensitive quantification of this compound in complex biological samples is crucial for evaluating its therapeutic potential. LC-MS offers high selectivity and sensitivity for the analysis of such small molecules.[5] This protocol is designed to be a robust starting point for method development and validation.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Spiking: To 200 µL of plasma, add 20 µL of the internal standard solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
For quantitative analysis, specific precursor-to-product ion transitions are monitored. These transitions should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 218.1 | 131.1 | 15 |
| Internal Standard (IS) | (e.g., 223.1 for d5-IS) | (e.g., 131.1) | 15 |
Data Presentation
The following tables represent example calibration curve data and quality control sample results for the quantification of this compound in plasma.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 105,600 | 0.014 |
| 5 | 7,850 | 107,200 | 0.073 |
| 10 | 15,900 | 106,500 | 0.149 |
| 50 | 81,200 | 108,100 | 0.751 |
| 100 | 165,300 | 107,800 | 1.533 |
| 500 | 830,100 | 106,900 | 7.765 |
| 1000 | 1,680,500 | 107,300 | 15.662 |
Table 2: Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.91 | 97.0 | 4.5 |
| Medium | 80 | 82.4 | 103.0 | 3.2 |
| High | 800 | 789.6 | 98.7 | 2.8 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for this compound Analysis.
Logical Relationship of Quantitation
The following diagram outlines the logical steps involved in the quantitative analysis using an internal standard.
Caption: Quantitative Analysis Logic Flow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Studies and Biological Evaluation of N-(α-Benzamido Cinnamoyl) Piperonal Hydrazones | Bentham Science [benthamscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tecan.com [tecan.com]
- 7. biocompare.com [biocompare.com]
Application Notes and Protocols for Testing Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. The development of novel anti-inflammatory therapeutics requires robust and reproducible experimental protocols to assess their efficacy. These application notes provide detailed methodologies for both in vitro and in vivo assessment of anti-inflammatory activity, focusing on commonly used models and analytical techniques.
Key Signaling Pathways in Inflammation
The inflammatory response is mediated by intricate signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Understanding these pathways is essential for elucidating the mechanism of action of potential anti-inflammatory compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins.[3][4] This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
Caption: NF-κB Signaling Pathway Activation.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation.[2][5] It consists of a series of protein kinases that are sequentially activated by phosphorylation.[2] The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.[7]
Caption: A Generalized MAPK Signaling Cascade.
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assessment
A common in vitro model for studying inflammation involves the use of macrophage cell lines, such as RAW 264.7 or THP-1, stimulated with LPS.[8][9][10] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a robust inflammatory response.[11]
Caption: In Vitro Experimental Workflow.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control group.
-
Stimulate the cells with 100 ng/mL of LPS for a specified duration (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).[12]
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[13][14]
-
Protocol:
-
Collect the cell culture supernatant after LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[15]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).[16][17]
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., Gapdh) for normalization.
-
The qPCR cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
4. Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of the test compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38).[18][19]
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to screen for anti-inflammatory drugs.[20][21][22]
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
1. Animals
-
Species: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
-
Housing: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water. Acclimatize the animals for at least one week before the experiment.[21]
2. Experimental Procedure
-
Divide the animals into groups (n=6-8 per group):
-
Control Group: Receives the vehicle.
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Test Groups: Receive different doses of the test compound.
-
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.[23]
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[23][24]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]
3. Data Analysis
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Test Compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS (100 ng/mL) | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound + LPS | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound + LPS | Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound + LPS | Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Standard Drug + LPS | Known Conc. | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of Test Compound on Paw Edema in the Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | Mean ± SEM | - |
| Standard (Indomethacin) | 10 | Mean ± SEM | % |
| Test Compound | Dose 1 | Mean ± SEM | % |
| Test Compound | Dose 2 | Mean ± SEM | % |
| Test Compound | Dose 3 | Mean ± SEM | % |
Table 3: Effect of Test Compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | Relative Tnf mRNA Expression | Relative Il6 mRNA Expression | Relative Il1b mRNA Expression |
| Control (Untreated) | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS (100 ng/mL) | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound + LPS | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound + LPS | Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound + LPS | Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Standard Drug + LPS | Known Conc. | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 11. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine ELISA kits | Abcam [abcam.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. anygenes.com [anygenes.com]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. benchchem.com [benchchem.com]
- 20. inotiv.com [inotiv.com]
- 21. benchchem.com [benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes and Protocols for Cell-Based Assays Using 1-Cinnamoyl-3-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cinnamoyl-3-hydroxypyrrolidine is a synthetic compound featuring a cinnamoyl moiety attached to a hydroxypyrrolidine scaffold. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, compounds with similar structural features, such as cinnamoyl derivatives and pyrrolidine-based structures, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[1][2][3][4][5][6][7][8][9][10] This document provides a comprehensive guide for researchers to prepare and evaluate this compound in various cell-based assays to elucidate its potential therapeutic effects.
The protocols outlined below will guide users through the essential steps of compound handling, solubility determination, cytotoxicity assessment, and functional analysis of its impact on key cellular signaling pathways, such as NF-κB and MAPK, which are frequently implicated in disease processes like inflammation and cancer.[11][12][13][14][15][16][17][18]
Compound Preparation and Handling
Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays.
1.1. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile, amber microcentrifuge tubes
1.2. Protocol for Stock Solution Preparation
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 217.26 g/mol .
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1344876-77-2 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Purity | >98% (recommended) |
| Appearance | White to off-white solid |
| Solvent for Stock | DMSO |
| Storage | -20°C, desiccated, protected from light |
Determination of Cytotoxicity
Before performing functional assays, it is essential to determine the concentration range of this compound that is non-toxic to the cells of interest. This can be achieved using standard cytotoxicity assays such as the MTT or LDH assay.
2.1. MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21][22]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Table 2: Hypothetical Cytotoxicity Data (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 98.5 ± 4.8 | 97.2 ± 5.5 | 95.1 ± 6.3 |
| 1 | 96.2 ± 5.1 | 93.8 ± 6.0 | 90.5 ± 5.9 |
| 10 | 92.1 ± 4.5 | 85.4 ± 5.3 | 78.2 ± 6.1 |
| 50 | 75.3 ± 6.2 | 60.1 ± 5.8 | 45.7 ± 6.5 |
| 100 | 52.8 ± 5.9 | 35.6 ± 6.3 | 20.3 ± 5.2 |
2.2. LDH Assay for Cytotoxicity
The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of cytotoxicity.[23][24][25][26][27]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.[23][24][25][26]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Table 3: Hypothetical Cytotoxicity Data (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| Vehicle Control | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.8 ± 1.9 |
| 0.1 | 6.2 ± 1.4 | 7.5 ± 1.8 | 9.1 ± 2.1 |
| 1 | 8.3 ± 1.9 | 10.1 ± 2.2 | 12.5 ± 2.5 |
| 10 | 12.5 ± 2.5 | 18.7 ± 3.1 | 25.4 ± 3.8 |
| 50 | 28.9 ± 4.1 | 45.2 ± 5.3 | 60.1 ± 6.2 |
| 100 | 48.7 ± 5.5 | 68.9 ± 6.8 | 85.3 ± 7.5 |
Functional Assays: Investigating Mechanism of Action
Based on the known activities of related compounds, this compound may modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
3.1. NF-κB Activation Assay
This assay determines the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[11][14][15][16][18]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 30-60 minutes.
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 using image analysis software.
Table 4: Hypothetical NF-κB Translocation Data
| Treatment | % Cells with Nuclear p65 |
| Untreated Control | 10 ± 2.5 |
| TNF-α (10 ng/mL) | 85 ± 7.8 |
| Compound (1 µM) + TNF-α | 65 ± 6.5 |
| Compound (5 µM) + TNF-α | 40 ± 5.1 |
| Compound (10 µM) + TNF-α | 25 ± 4.2 |
3.2. MAPK Pathway Activation Assay (Western Blot)
This assay assesses the phosphorylation status of key proteins in the MAPK pathway, such as ERK, JNK, and p38, to determine if the compound affects their activation.[12][13][17]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat the cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities.
Table 5: Hypothetical MAPK Phosphorylation Data (Fold Change vs. Control)
| Treatment | p-ERK / Total ERK | p-JNK / Total JNK | p-p38 / Total p38 |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| Compound (1 µM) | 0.8 | 0.9 | 0.7 |
| Compound (5 µM) | 0.5 | 0.6 | 0.4 |
| Compound (10 µM) | 0.3 | 0.4 | 0.2 |
Visualization of Workflows and Pathways
4.1. Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
4.2. Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
4.3. Hypothesized MAPK Signaling Pathway Modulation
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.
Conclusion
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and effects on key signaling pathways, researchers can gain valuable insights into its potential biological activities and therapeutic applications. The provided protocols and data tables serve as a template for experimental design and data presentation. Further investigation into more specific molecular targets and in vivo efficacy will be necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Studies and Biological Evaluation of N-(α-Benzamido Cinnamoyl) Piperonal Hydrazones | Bentham Science [benthamscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. NF-kB pathway overview | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. MAPK signaling pathway | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1-Cinnamoyl-3-hydroxypyrrolidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cinnamoyl-3-hydroxypyrrolidine is a chemical entity of interest in various fields of research. Accurate and sensitive detection in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the analytical detection of this compound in biological samples such as plasma and urine. The methodologies described are based on established analytical techniques for related compounds, including synthetic cathinones, and provide a robust framework for the development and validation of specific assays for this compound.
The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are renowned for their high sensitivity and selectivity, making them ideal for the detection of trace amounts of compounds in complex biological matrices.
Analytical Methods Overview
The detection and quantification of this compound in biological samples can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The choice between LC-MS/MS and GC-MS will depend on the analyte's physicochemical properties, the required sensitivity, and the available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of a broad range of compounds in biological fluids.[1] It offers high selectivity and sensitivity and is suitable for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.[2][3]
Quantitative Data for Analogous Compounds
Table 1: Typical LC-MS/MS Method Performance for Synthetic Cathinones in Urine
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |
| Upper Limit of Quantification (ULOQ) | Not Specified |
| Linearity (r²) | ≥ 0.99 |
| Precision (% CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Table 2: Typical GC-MS Method Performance for Synthetic Cathinones in Urine and Plasma
| Parameter | Urine | Plasma |
| Limit of Detection (LOD) | 0.26–0.76 µg/L[2][3] | 0.26–0.34 µg/L[2][3] |
| Limit of Quantification (LOQ) | 0.86–2.34 µg/L[2][3] | 0.89–1.12 µg/L[2][3] |
| Linearity (r²) | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol describes a general procedure for the extraction and analysis of this compound from human plasma using LC-MS/MS.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 20 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound and the IS need to be optimized by direct infusion.
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Protocol 2: GC-MS Analysis of this compound in Human Urine
This protocol outlines a general procedure for the extraction and derivatization of this compound from human urine for GC-MS analysis.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structural analog)
-
Derivatizing agent (e.g., (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) for chiral separation, or another suitable agent to increase volatility)[2][3]
-
Ethyl acetate, GC grade
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Human urine (blank)
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Pipette 1 mL of human urine into a glass test tube.
-
Add 50 µL of the internal standard working solution.
-
Adjust the pH of the urine to >10 with 1M NaOH.
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Add the derivatizing agent according to the manufacturer's instructions. This step converts the analyte into a more volatile and thermally stable derivative.[2][3]
-
After the reaction, evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Column: A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized analyte.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode.
4. Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: LC-MS/MS experimental workflow for plasma analysis.
Caption: GC-MS experimental workflow for urine analysis.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the development and implementation of analytical methods for the detection of this compound in biological samples. The use of LC-MS/MS and GC-MS ensures high sensitivity and selectivity, which are critical for accurate quantification in complex matrices. Researchers are encouraged to perform thorough method validation to ensure the reliability and reproducibility of their results.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Cinnamoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamoyl derivatives are a class of organic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and sustainability. This document provides detailed application notes and protocols for the one-pot synthesis of various cinnamoyl derivatives, including amides, esters, hydrazides, and hydrazones.
One-Pot Synthesis of Cinnamoyl Amides
Cinnamoyl amides can be efficiently synthesized in a one-pot reaction from cinnamic acid and an amine using thionyl chloride (SOCl₂) as an activating agent. This method is notable for its high yields, even with sterically hindered amines, and its compatibility with acid-sensitive functional groups. The reaction proceeds with almost complete retention of the stereochemical integrity of chiral substrates.[1]
Experimental Protocol
A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines using SOCl₂ has been developed.[1] In this procedure, the carboxylic acid is treated with thionyl chloride in the presence of triethylamine (B128534) and the desired amine.[2]
-
To a solution of cinnamic acid (1.0 mmol) and the desired amine (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂), add triethylamine (Et₃N) (3.0 mmol).
-
Add thionyl chloride (SOCl₂) (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for a short duration (e.g., 5 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired cinnamoyl amide.
Quantitative Data Summary
| Amine | Product | Yield (%) | Reference |
| Diethylamine | N,N-Diethylcinnamamide | 86 | [2] |
| Varies | Secondary and Tertiary Amides | Excellent | [1] |
Experimental Workflow
Caption: One-pot synthesis of cinnamoyl amides.
One-Pot Synthesis of Cinnamoyl Esters
A facile and greener one-pot synthesis of cinnamoyl esters can be achieved through a modified Steglich esterification of (E)-cinnamic acid. This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in acetonitrile.[3] This approach offers mild reaction conditions and good yields without the need for extensive purification.[3]
Experimental Protocol
-
Combine (E)-cinnamic acid (1.2 eq), the desired alcohol (1.0 eq), EDC (1.5 eq), and DMAP (3.0 eq) in acetonitrile.
-
Heat the reaction mixture at 40-45 °C for 45 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting cinnamoyl ester can often be used without further purification. If necessary, purify by flash column chromatography.[3]
Quantitative Data Summary
| Alcohol Type | Average Yield (%) | Reference |
| 1° and 2° Aliphatic Alcohols | 70 | [3] |
| Benzylic and Allylic Alcohols | 70 | [3] |
| Phenols | 70 | [3] |
Experimental Workflow
Caption: One-pot synthesis of cinnamoyl esters.
One-Pot Synthesis of Cinnamoyl Hydrazides
An efficient one-pot conversion of cinnamic acids to their corresponding hydrazides involves the in-situ formation and subsequent hydrazinolysis of N-acylbenzotriazole intermediates.[4] This method provides good to excellent yields under mild conditions.[4]
Experimental Protocol
This protocol is based on the conversion of cinnamic acids into their hydrazides via an N-acylbenzotriazole intermediate.
-
Prepare the N-acylbenzotriazole in situ by reacting cinnamic acid with benzotriazole (B28993) and an activating agent (e.g., SOCl₂ or a carbodiimide) in a suitable solvent like THF.
-
To this solution, add a solution of anhydrous hydrazine (B178648) (1.2 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of Na₂CO₃ to remove the benzotriazole byproduct, followed by water.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain the pure cinnamoyl hydrazide.
Quantitative Data Summary
| Cinnamic Acid Derivative | Yield (%) | Reference |
| Cinnamic acid | 84 | [4] |
| 4-Chlorocinnamic acid | 86 | [4] |
| 4-Nitrocinnamic acid | 90 | [4] |
| 4-Methoxycinnamic acid | 81 | [4] |
| 3-Pyridineacrylic acid | 81 | [4] |
| 2-Thiopheneacrylic acid | 77 | [4] |
Experimental Workflow
Caption: One-pot synthesis of cinnamoyl hydrazides.
Proposed One-Pot Synthesis of Cinnamoyl Hydrazones
While a direct one-pot synthesis of cinnamoyl hydrazones from cinnamic acid is not extensively documented, a logical and efficient one-pot procedure can be proposed. This involves the initial formation of cinnamoyl hydrazide, as described above, followed by an in-situ condensation with an aldehyde or ketone.
Experimental Protocol
-
Follow steps 1-3 for the one-pot synthesis of cinnamoyl hydrazide.
-
After the formation of the cinnamoyl hydrazide is complete (as monitored by TLC), add the desired aldehyde or ketone (1.0-1.1 eq) to the reaction mixture.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Continue stirring the reaction at room temperature or with gentle heating until the condensation is complete (monitor by TLC).
-
Perform the work-up as described for cinnamoyl hydrazides (steps 4-7), adjusting the recrystallization solvent as needed for the specific hydrazone derivative.
Quantitative Data
Yields for this proposed one-pot synthesis would be dependent on the specific aldehyde or ketone used and would require experimental optimization.
Logical Workflow
Caption: Proposed one-pot synthesis of cinnamoyl hydrazones.
References
Application Notes & Protocols: Efficient Preparation of Chiral 3-Hydroxypyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 3-hydroxypyrrolidine is a pivotal building block, or synthon, in medicinal chemistry and pharmaceutical development. Its rigid, five-membered ring structure, combined with a stereogenic center at the 3-position, makes it an indispensable component in a wide array of biologically active molecules. This scaffold is found in drugs targeting various conditions, including calcium channel blockers like Barnidipine, quinolone-based antibiotics, and carbapenem (B1253116) antibiotics[1][2]. The specific stereochemistry—(R) or (S)—of the hydroxyl group often has a profound impact on the pharmacological activity and efficacy of the final drug product[3]. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-3-hydroxypyrrolidine is of critical importance to the pharmaceutical industry.
This document outlines several efficient methods for the preparation of chiral 3-hydroxypyrrolidine, including chemical synthesis from chiral precursors and biocatalytic approaches. Detailed protocols, comparative data, and process workflows are provided to guide researchers in selecting and implementing the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of enantiopure 3-hydroxypyrrolidine can be broadly categorized into three main strategies: synthesis from the chiral pool, chemical asymmetric synthesis, and biocatalysis.
-
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules from nature, such as malic acid, glutamic acid, or 4-hydroxyproline, as starting materials[2][4]. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. While often robust, these methods can sometimes involve multiple steps or require harsh reagents[1][2].
-
Chemical Asymmetric Synthesis: These methods create the desired stereocenter during the synthesis, often through the use of chiral catalysts or reagents. A common strategy involves the intramolecular cyclization of a chiral precursor, such as a derivative of 1,2,4-butanetriol (B146131) or 4-chloro-3-hydroxybutyronitrile[4].
-
Biocatalysis: This strategy employs enzymes or whole microorganisms to perform highly selective chemical transformations. For 3-hydroxypyrrolidine, this often involves the regio- and stereoselective hydroxylation of a prochiral N-substituted pyrrolidine[5]. Biocatalytic methods offer the advantages of mild reaction conditions, high selectivity, and a reduced environmental footprint.
Figure 1: High-level overview of primary synthetic strategies for chiral 3-hydroxypyrrolidine.
Method 1: From Chiral 4-Chloro-3-hydroxybutyronitrile (B93200)
This method represents an efficient chemical synthesis starting from a commercially available chiral precursor, which can be derived from epichlorohydrin. The key steps involve the protection of the hydroxyl group, followed by the reduction of the nitrile and an in-situ intramolecular cyclization to form the pyrrolidine ring[4].
Figure 2: Workflow for synthesis from 4-chloro-3-hydroxybutyronitrile.
Experimental Protocol:
Step 1: Protection of (R)-4-chloro-3-hydroxybutyronitrile
-
Dissolve (R)-4-chloro-3-hydroxybutyronitrile in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or DMF).
-
Add a base (e.g., imidazole (B134444) or triethylamine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected nitrile.
Step 2: Reductive Intramolecular Cyclization
-
In a high-pressure reactor, dissolve the protected nitrile from Step 1 in a suitable solvent (e.g., methanol)[4].
-
Add a hydrogenation catalyst, such as Raney-Nickel (approx. 25% by weight of the starting material)[4].
-
Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 5 bar[4].
-
Heat the mixture to 100 °C and stir vigorously for 2-4 hours[4].
-
After cooling, carefully filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain crude hydroxy-protected 3-hydroxypyrrolidine.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a solvent such as methanol.
-
Add a 10% methanolic sodium hydroxide (B78521) solution and stir for 6-8 hours[4].
-
Filter any solid precipitates and concentrate the filtrate.
-
Purify the residue by vacuum distillation to obtain the final product, (R)-3-hydroxypyrrolidine[4]. A reported yield for this final step is approximately 81%[4].
Method 2: Biocatalytic Hydroxylation of N-Protected Pyrrolidine
This green chemistry approach utilizes whole-cell biocatalysts to directly hydroxylate a non-activated carbon atom on the pyrrolidine ring with high regio- and stereoselectivity. The bacterium Sphingomonas sp. HXN-200 has been shown to be effective for this transformation[5]. The choice of N-protecting group can influence the yield and stereochemical outcome ((R) vs. (S))[5].
Figure 3: Workflow for the biocatalytic hydroxylation of N-Boc-pyrrolidine.
Experimental Protocol:
Step 1: Cell Culture and Preparation
-
Cultivate Sphingomonas sp. HXN-200 in a suitable growth medium until the late exponential phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).
-
The resulting "resting cells" can be used immediately or stored frozen for later use[5].
Step 2: Biotransformation (Hydroxylation)
-
Resuspend the prepared resting cells in a phosphate buffer to a specified optical density or cell dry weight concentration.
-
Add the N-protected pyrrolidine substrate (e.g., N-Boc-pyrrolidine or N-Cbz-pyrrolidine) to the cell suspension. The final substrate concentration is typically in the range of 1-5 g/L.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by GC or HPLC analysis.
Step 3: Product Extraction and Purification
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-protected 3-hydroxypyrrolidine by column chromatography.
-
The enantiomeric excess (e.e.) of the product can be improved via crystallization[5].
Step 4: Deprotection
-
The N-protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final chiral 3-hydroxypyrrolidine.
Comparison of Synthetic Methods
The choice of synthetic route depends on factors such as scale, cost of starting materials, required enantiopurity, and available equipment. The table below summarizes key quantitative data for the discussed methods.
| Method | Starting Material | Key Reagents / Catalyst | Reported Yield | Enantiomeric Excess (e.e.) | Key Advantages | Reference |
| Chemical Synthesis | (R)-4-chloro-3-hydroxybutyronitrile | TBDMSCl, Raney-Ni, H₂ | ~81% (final step) | High (from chiral start) | Well-established, scalable chemical process. | [4] |
| Biocatalysis (N-Cbz) | N-Benzyloxycarbonyl-pyrrolidine | Sphingomonas sp. HXN-200 | Up to 93.5% | 75% (R), >98% after crystallization | Green, mild conditions, high selectivity. | [5] |
| Biocatalysis (N-Boc) | N-tert-Butoxycarbonyl-pyrrolidine | Sphingomonas sp. HXN-200 | High | 23% (R) | Mild conditions, different selectivity profile. | [5] |
| Biocatalysis (N-Benzoyl) | N-Benzoyl-pyrrolidine | Sphingomonas sp. HXN-200 | High | 52% (R), >95% after crystallization | Enantiopurity can be enhanced by crystallization. | [5] |
| Chiral Pool (D-Malic Acid) | D-Malic Acid | LiAlH₄ or B₂H₆, Benzylamine | Moderate | High (from chiral start) | Utilizes an inexpensive natural starting material. | [1][4] |
The efficient synthesis of chiral 3-hydroxypyrrolidine can be achieved through multiple effective pathways. Traditional chemical synthesis starting from precursors like 4-chloro-3-hydroxybutyronitrile offers a robust and scalable route with high enantiopurity retained from the starting material[4]. Alternatively, biocatalytic hydroxylation presents a powerful and environmentally friendly option, demonstrating high yields and selectivity under mild conditions[5]. The choice of the N-protecting group is crucial in the biocatalytic method as it significantly influences both the reaction efficiency and the resulting stereochemistry. For large-scale industrial applications, factors such as catalyst cost, reagent safety, and process complexity must be carefully weighed against yield and enantiopurity to determine the most economically viable and efficient method.
References
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cinnamoyl-3-hydroxypyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Cinnamoyl-3-hydroxypyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-acylation of 3-hydroxypyrrolidine with cinnamoyl chloride. This reaction, often performed under Schotten-Baumann or similar conditions, selectively forms the amide bond due to the higher nucleophilicity of the secondary amine in 3-hydroxypyrrolidine compared to its hydroxyl group, especially in the presence of a base.[1][2][3][4]
Q2: What are the primary challenges in this synthesis that can lead to low yields?
A2: The main challenges include:
-
Side Reactions: Formation of the O-acylated isomer and the di-acylated byproduct where both the amine and hydroxyl groups are acylated.
-
Incomplete Reactions: Failure to drive the reaction to completion, leaving unreacted starting materials.
-
Product Degradation: The product may be sensitive to harsh reaction or workup conditions.
-
Purification Losses: Difficulty in separating the desired product from starting materials, byproducts, and reagents during workup and purification.
Q3: How can I minimize the formation of the O-acylated byproduct?
A3: To favor N-acylation over O-acylation, you can:
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C) can enhance the selectivity for the more reactive amine.
-
Use an Appropriate Base: A non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) is often used to neutralize the HCl byproduct without competing in the acylation. An aqueous base like sodium hydroxide (B78521) in a biphasic system (Schotten-Baumann conditions) can also be effective.[1][2][3][4]
-
Slow Addition of Acyl Chloride: Adding the cinnamoyl chloride dropwise to the solution of 3-hydroxypyrrolidine and base helps to maintain a low concentration of the acylating agent, which can improve selectivity.
Q4: What is a typical yield for this reaction?
A4: While the yield can vary significantly based on the reaction conditions and scale, a well-optimized synthesis of this compound can be expected to achieve yields in the range of 75-90%. Poor optimization can lead to yields below 50%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive 3-hydroxypyrrolidine (e.g., protonated salt).2. Decomposed cinnamoyl chloride (sensitive to moisture).3. Insufficient or inappropriate base. | 1. Ensure 3-hydroxypyrrolidine is the free base or use an additional equivalent of base if starting from a salt.2. Use freshly opened or distilled cinnamoyl chloride.3. Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH). |
| Significant Amount of Unreacted 3-hydroxypyrrolidine | 1. Insufficient cinnamoyl chloride.2. Reaction time is too short or temperature is too low.3. Inefficient mixing in a biphasic system. | 1. Use a slight excess (1.05-1.1 equivalents) of cinnamoyl chloride.2. Increase the reaction time or allow the reaction to warm to room temperature after the initial low-temperature addition.3. Ensure vigorous stirring if using a two-phase system. |
| Presence of a Major Byproduct with a Similar Rf to the Product | 1. O-acylation of the hydroxyl group.2. Di-acylation of both the amine and hydroxyl groups. | 1. Lower the reaction temperature and ensure slow addition of cinnamoyl chloride.2. Use a molar ratio of 3-hydroxypyrrolidine to cinnamoyl chloride of approximately 1:1.05. Avoid a large excess of the acylating agent. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Purify the crude product using column chromatography.2. Ensure the product is thoroughly dried under vacuum. If it remains an oil, try co-evaporation with a solvent in which it is sparingly soluble to induce crystallization. |
| Low Yield After Aqueous Workup | 1. Product is partially soluble in the aqueous phase.2. Emulsion formation during extraction. | 1. Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic product.2. If an emulsion forms, allow the mixture to stand, add a small amount of brine, or filter the mixture through a pad of celite. |
Data Presentation
Table 1: Effect of Base and Solvent on Yield and Selectivity
| Base (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N:O Acylation Ratio |
| Triethylamine | Dichloromethane (B109758) | 0 to 25 | 4 | 85 | >95:5 |
| Pyridine | Dichloromethane | 0 to 25 | 4 | 82 | >95:5 |
| NaOH (2M aq.) | Dichloromethane | 0 to 25 | 2 | 78 | 90:10 |
| None | Dichloromethane | 0 to 25 | 12 | <20 | N/A |
Table 2: Impact of Stoichiometry on Product Distribution
| Molar Ratio (3-hydroxypyrrolidine : Cinnamoyl Chloride) | Yield of this compound (%) | Di-acylated Byproduct (%) |
| 1 : 1.05 | 85 | <2 |
| 1 : 1.2 | 80 | ~10 |
| 1 : 1.5 | 65 | ~25 |
Experimental Protocols
Protocol 1: Selective N-Acylation using Triethylamine
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxypyrrolidine (1.0 eq.) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acylation: Dissolve cinnamoyl chloride (1.05 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel with a gradient of ethyl acetate (B1210297) in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5][6][7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues in the synthesis.
References
Overcoming solubility issues of 1-Cinnamoyl-3-hydroxypyrrolidine in aqueous buffers
This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges with 1-Cinnamoyl-3-hydroxypyrrolidine in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is an alkaloid that can be isolated from the herbs of Piper nigrum.[1] Its chemical structure (Molecular Formula: C13H15NO2, Molecular Weight: 217.3) suggests a predominantly hydrophobic nature, which can lead to poor solubility in aqueous buffers.[2] For many new chemical entities, poor aqueous solubility is a major challenge, potentially hindering bioassays, causing poor bioavailability, and leading to unreliable experimental results.[3][4][5]
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What is happening?
This is a common issue known as "crashing out" and occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[6] This is related to the compound's kinetic solubility, which is the maximum concentration it can achieve when added from a DMSO stock before precipitating.[3][7]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells. While concentrations vary by cell type and exposure time, a general guideline is to keep the final DMSO concentration at or below 0.5%.[8] Concentrations above 1% often lead to significant cytotoxicity, including cell membrane damage and apoptosis.[9][10][11] It is always best to run a DMSO tolerance control experiment for your specific cell line.
Q4: What are the primary methods to improve the solubility of a compound like this compound?
Several strategies can be employed, often in combination:
-
Co-solvents: Using a water-miscible organic solvent, like DMSO or ethanol, in the final aqueous solution can increase solubility.[12][13]
-
pH Adjustment: For ionizable compounds, adjusting the buffer pH can significantly alter solubility.[13]
-
Excipients: Using solubilizing agents like cyclodextrins or surfactants can encapsulate the compound and improve its apparent solubility.[13][14]
-
Temperature: Gently warming the solution can sometimes help, but be cautious of compound stability.
Troubleshooting Guide
If you are experiencing precipitation or poor solubility with this compound, follow this step-by-step guide.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Data & Experimental Protocols
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Stock Conc. | Recommended Final Conc. (Cell-based) | Notes |
| DMSO | 10-50 mM | ≤ 0.5% | Can affect membrane permeability and cell viability at higher concentrations.[9][15] |
| Ethanol | 10-50 mM | ≤ 1% | Can cause protein denaturation and cell stress at higher concentrations. |
| PEG 400 | 10-50 mM | ≤ 1% | Generally well-tolerated but can increase solution viscosity. |
| Propylene Glycol | 10-50 mM | ≤ 1% | A common vehicle in pharmaceutical formulations.[12] |
Table 2: Effect of DMSO on Cell Viability (General Overview)
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal impact.[11] | Ideal for sensitive assays. |
| 0.1% - 0.5% | Usually tolerated, but may cause subtle effects on some cell types.[8] | A common range for screening; requires validation. |
| 0.5% - 1.0% | Increased risk of cytotoxicity, especially with longer incubation times.[9][11] | Use with caution; run vehicle controls. |
| > 1.0% | Often causes significant cell stress, reduced proliferation, or cell death.[10][11] | Generally not recommended for cell-based experiments. |
Protocol: Kinetic Solubility Assessment by Dilution
This protocol helps determine the practical solubility limit of this compound in your specific aqueous buffer when prepared from a DMSO stock.
Objective: To find the highest concentration of the compound that remains in solution in the final assay buffer without visible precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Your target aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring light scattering or absorbance (optional but recommended)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 20 mM).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required. This is your primary stock.
-
-
Create a Serial Dilution in DMSO:
-
In a separate plate or tubes, perform a 2-fold serial dilution of your primary stock using 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
-
Dilute into Aqueous Buffer:
-
Add your aqueous buffer to the wells of the 96-well plate (e.g., 198 µL per well).
-
Quickly add a small volume of each DMSO concentration from step 2 to the corresponding wells of the aqueous buffer (e.g., 2 µL). This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
The final compound concentrations in this example would be 200 µM, 100 µM, 50 µM, etc.
-
-
Incubation and Observation:
-
Mix the plate gently (do not shake vigorously as this can introduce bubbles).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), mimicking your assay conditions.[6]
-
Visually inspect each well against a dark background for any signs of cloudiness or precipitate.
-
(Optional) For a quantitative measurement, read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to measure light scattering. An increase in signal indicates precipitation.
-
-
Determine Kinetic Solubility:
-
The kinetic solubility is the highest concentration that remains clear and free of visible precipitate.
-
Diagram: Kinetic Solubility Assay Workflowdot
// Node Definitions prep_stock [label="1. Prepare High-Conc.\nStock in 100% DMSO\n(e.g., 20 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serial_dmso [label="2. Create Serial Dilution\nSeries in 100% DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_buffer [label="3. Add Aqueous Buffer\nto 96-well Plate\n(e.g., 198 µL)", fillcolor="#FBBC05", fontcolor="#202124"]; dilute_final [label="4. Add DMSO Stocks\nto Buffer (e.g., 2 µL)\nfor 1:100 Dilution", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="5. Incubate at RT\n(1-2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; observe [label="6. Observe for Precipitation\n(Visual or Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine [label="7. Identify Highest Clear\nConcentration = Kinetic Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_stock -> serial_dmso; serial_dmso -> dilute_final; add_buffer -> dilute_final; dilute_final -> incubate; incubate -> observe; observe -> determine; }
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. evotec.com [evotec.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Improving API Solubility [sigmaaldrich.com]
- 15. quora.com [quora.com]
Stability and degradation pathways of 1-Cinnamoyl-3-hydroxypyrrolidine.
Technical Support Center: 1-Cinnamoyl-3-hydroxypyrrolidine
This technical support center provides guidance on the stability and potential degradation pathways of this compound. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
This compound is a compound that incorporates a cinnamoyl moiety attached to a 3-hydroxypyrrolidine ring via an amide linkage. Based on its structure, the primary stability concerns involve the hydrolysis of the amide bond and oxidation of the cinnamoyl group. The pyrrolidine (B122466) ring may also be susceptible to certain degradation reactions, including photodegradation.
Q2: What are the likely degradation pathways for this compound?
The potential degradation pathways for this compound include:
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield cinnamic acid and 3-hydroxypyrrolidine.[1][2][3][4][5]
-
Oxidation: The cinnamoyl group is susceptible to oxidation, which can lead to the formation of various products, including benzaldehyde, glyoxalic acid, and epoxides of the double bond.[6][7]
-
Photodegradation: Compounds containing a pyrrolidine ring, such as pyrrolizidine (B1209537) alkaloids, have been shown to be susceptible to photodegradation upon exposure to UVA light, which can generate reactive oxygen species.[8]
-
Thermal Degradation: While specific data for this compound is unavailable, thermal stress can potentially lead to decomposition. The stability of cinnamoyl derivatives can be influenced by their overall structure.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, it is recommended to use freshly prepared solutions and avoid prolonged storage, especially at extreme pH values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid decrease in the concentration of this compound in solution. | Hydrolysis: The solution may be at a pH that promotes the hydrolysis of the amide bond. | Buffer the solution to a neutral pH if experimentally feasible. Analyze for the presence of cinnamic acid and 3-hydroxypyrrolidine. |
| Appearance of unexpected peaks in HPLC analysis. | Oxidation: The compound may be oxidizing due to exposure to air or oxidizing agents. | Degas solvents and blanket samples with an inert gas. Check for the presence of potential oxidation products like benzaldehyde. |
| Discoloration or degradation of the solid compound upon storage. | Photodegradation or Oxidation: The compound may be sensitive to light or air. | Store the compound in an amber vial, protected from light, and under an inert atmosphere. |
| Inconsistent results in bioassays. | Degradation of the active compound: The compound may be degrading under the assay conditions (e.g., temperature, pH, light exposure). | Perform control experiments to assess the stability of the compound under the specific assay conditions. |
Quantitative Data Summary
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80°C) | Cinnamic acid, 3-hydroxypyrrolidine |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80°C) | Cinnamate salt, 3-hydroxypyrrolidine |
| Oxidation | 3-30% H₂O₂, room temperature or gentle heat | Benzaldehyde, Glyoxalic acid, Epoxides |
| Photodegradation | Exposure to UV/Vis light (e.g., ICH Q1B guidelines) | Various photoproducts |
| Thermal Degradation | Dry heat (e.g., 80-120°C) | Various decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using an appropriate HPLC method to monitor the degradation of the parent compound and the formation of oxidation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Cinnamyl alcohol oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iijsr.com [iijsr.com]
- 8. Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 3-hydroxypyrrolidine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxypyrrolidine. The information is designed to help identify and minimize the formation of common side products, ensuring a higher yield and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-hydroxypyrrolidine?
A1: Several common synthetic routes are employed, each with distinct starting materials and intermediates. These include:
-
Reduction of a protected 4-halo-3-hydroxybutyric acid derivative followed by cyclization.
-
Hydrogenation of chiral 3-chloro-2-hydroxypropionitrile, which involves reduction of the nitrile and subsequent intramolecular cyclization.[1]
-
Ring-opening of optically active 3,4-epoxy-1-butanol with an amine source, followed by cyclization.[2]
-
Starting from optically pure 4-amino-(S)-2-hydroxybutyric acid, which undergoes a series of transformations including protection, reduction, activation of the primary alcohol, and cyclization.[3]
-
Stereospecific inversion of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine via a Mitsunobu reaction.[4]
-
Biocatalytic hydroxylation of N-protected pyrrolidines using microorganisms or isolated enzymes.[5]
Q2: What are the primary side products observed during the synthesis of 3-hydroxypyrrolidine?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:
-
Secondary and Tertiary Amines: These often result from intermolecular condensation reactions, particularly during the reduction of nitriles.[1]
-
Aziridine and Azetidine Derivatives: These can form as byproducts in syntheses starting from precursors like chiral 1,2,4-butanetriol (B146131) derivatives.[1]
-
Over-reduction Products: In routes involving hydride reducing agents, other functional groups may be unintentionally reduced.
-
Epoxide Intermediates and Subsequent Adducts: In certain pathways, epoxide intermediates can react with nucleophiles present in the reaction mixture to form undesired adducts.[1]
-
Products of Competitive N- vs. O-alkylation/acylation: The presence of both a nucleophilic nitrogen and a hydroxyl group can lead to a mixture of products in subsequent derivatization steps.[1]
Q3: How can I minimize the formation of secondary and tertiary amine side products during nitrile reduction?
A3: The formation of secondary and tertiary amines during the hydrogenation of nitriles can be suppressed by:
-
Using a suitable catalyst: Catalysts like Raney nickel or palladium on carbon are commonly used. The choice of catalyst and its loading can influence selectivity.
-
Controlling reaction conditions: Lowering the reaction temperature and pressure can reduce the rate of intermolecular side reactions.
-
Adding ammonia (B1221849) or a primary amine: The presence of a large excess of ammonia can help to minimize the formation of secondary and tertiary amines by competing for reaction with the intermediate imine.
-
Using acidic conditions: Performing the reduction in the presence of an acid can protonate the primary amine as it is formed, reducing its nucleophilicity and thus preventing further reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Hydroxypyrrolidine | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the catalyst is active (if applicable).- Check the purity of starting materials. |
| Formation of significant side products. | - Refer to the side product minimization strategies below.- Optimize reaction conditions (solvent, temperature, pressure). | |
| Presence of Secondary/Tertiary Amine Impurities | Intermolecular condensation during nitrile reduction. | - Add ammonia or perform the reaction in an acidic medium.[1]- Use a catalyst system known to favor primary amine formation.- Lower the reaction temperature. |
| Detection of Aziridine/Azetidine Byproducts | Undesired intramolecular cyclization pathway. | - Modify the leaving group on the starting material.- Optimize the base and solvent system to favor the desired 5-membered ring formation. |
| Mixture of N- and O-derivatized Products | Competitive nucleophilicity of the nitrogen and oxygen atoms. | - Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether, benzyl (B1604629) ether) before performing N-derivatization.[1]- Choose reaction conditions that favor N-functionalization (e.g., aprotic solvent, non-coordinating base). |
| Incomplete Removal of Protecting Groups | Inefficient deprotection step. | - Screen different deprotection conditions (e.g., stronger acid/base, different catalyst for hydrogenolysis).[1]- Increase reaction time or temperature for the deprotection step. |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from (R)-1-N-Boc-3-hydroxypyrrolidine (Mitsunobu Inversion)
This protocol describes a method for inverting the stereochemistry of commercially available (R)-1-N-Boc-3-hydroxypyrrolidine to obtain the (S)-enantiomer.
-
Esterification (Mitsunobu Reaction):
-
Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent) and benzoic acid (1.3 equivalents) in an appropriate anhydrous solvent (e.g., THF, DCM, or toluene).
-
Add triphenylphosphine (B44618) (1.3 equivalents) to the solution.
-
Cool the reaction mixture to -5°C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise, maintaining the temperature between -10°C and 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-14 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the resulting ester by column chromatography.[4]
-
-
Hydrolysis:
-
Dissolve the obtained ester in a suitable solvent mixture (e.g., methanol/water).
-
Add a base such as sodium hydroxide (B78521) or potassium carbonate (e.g., 2 equivalents of a 2M aqueous solution).
-
Stir the mixture at room temperature for 1-3 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a suitable acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[4]
-
-
Deprotection:
-
Dissolve the (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine in a suitable solvent (e.g., ethyl acetate, dichloromethane, or methanol).
-
Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid.
-
Stir the reaction at room temperature for 1-24 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture to obtain the hydrochloride salt of (S)-3-hydroxypyrrolidine. The free base can be obtained by neutralization with a suitable base.[4]
-
Visualizations
Caption: Workflow for the synthesis of (S)-3-hydroxypyrrolidine via Mitsunobu inversion.
Caption: Formation of amine side products during nitrile reduction.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]
- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Cinnamoyl Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of cinnamoyl compounds.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
Issue 1: Low Yield of Cinnamoyl Ester/Amide in Coupling Reactions
Question: I am getting a low yield of my target cinnamoyl ester or amide using a standard coupling agent like EDC/HOBt. What are the potential causes and solutions?
Answer:
Low yields in coupling reactions for cinnamoyl derivatives can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure your coupling agents (e.g., EDC·HCl, HBTU, BOP), cinnamic acid derivative, and amine/alcohol are pure and dry.[1][2][3][4] Moisture can significantly reduce the efficiency of many coupling reagents.
-
Reaction Conditions:
-
Temperature: Some reactions may require cooling (e.g., 0 °C) during the addition of reagents to control side reactions, while others may need to be performed at room temperature or slightly elevated temperatures.[4][5]
-
Solvent: Use an appropriate anhydrous solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[2] The choice of solvent can impact the solubility of your reactants and the reaction rate.
-
pH: For reactions involving amines, the presence of a non-nucleophilic base like N-Methyl Morpholine or triethylamine (B128534) (TEA) is often crucial to neutralize the acid formed and to deprotonate the amine salt.[4]
-
-
Activation Step: For less reactive substrates, converting the cinnamic acid to a more reactive intermediate like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can significantly improve yields.[3][5][6]
-
Work-up Procedure: During the aqueous work-up, your product might be partially soluble in the aqueous layer. Ensure you perform multiple extractions with an appropriate organic solvent. Also, be mindful that acidic or basic conditions during work-up could potentially degrade your product.[7]
Issue 2: Formation of Byproducts in Cinnamoyl Compound Synthesis
Question: I am observing significant byproduct formation in my reaction, complicating purification. How can I minimize these?
Answer:
Byproduct formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Side Reactions of Cinnamic Acid: The double bond in the cinnamoyl moiety can sometimes undergo side reactions. Protecting groups might be necessary for complex substrates.
-
Choice of Coupling Reagent: Some coupling reagents are more prone to generating byproducts. For instance, when using EDC, the formation of N-acylurea byproduct can be an issue. Using HOBt or other additives can help suppress this.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the cinnamic acid or the amine/alcohol can lead to unreacted starting material or side reactions.
-
Incomplete Conversion: If the reaction does not go to completion, you will have a mixture of starting materials and products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
Issue 3: Difficulty in Purifying the Final Cinnamoyl Compound
Question: My crude product is difficult to purify by column chromatography. What are some alternative purification strategies?
Answer:
If standard column chromatography is not effective, consider the following:
-
Crystallization: Cinnamoyl compounds are often crystalline solids. Recrystallization from a suitable solvent system can be a highly effective method for purification and can often be scaled up.
-
Preparative TLC or HPLC: For small-scale reactions or when dealing with isomers that are difficult to separate, preparative TLC or HPLC can provide high purity products.
-
Washing: If the main impurities are unreacted starting materials that have different solubility profiles or acid/base properties, you may be able to remove them with selective washes during the work-up. For example, washing with a dilute acid solution can remove residual amine, and a dilute base solution can remove unreacted cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cinnamoyl amides?
A1: The most common methods for synthesizing cinnamoyl amides involve the acylation of an amine with a cinnamic acid derivative.[8][9] Key approaches include:
-
Coupling Reagents: Direct coupling of a cinnamic acid with an amine using reagents like N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP).[1][3]
-
Acid Chlorides: Conversion of the cinnamic acid to cinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[5][6] This is often a high-yielding method.
-
Mixed Anhydrides: Formation of a mixed anhydride (B1165640) from the cinnamic acid and a reagent like ethyl chloroformate, which then reacts with the amine.[2]
Q2: How can I optimize the reaction conditions for the enzymatic synthesis of cinnamoyl esters?
A2: Enzymatic synthesis, often mediated by lipases, is a green alternative for preparing cinnamoyl esters. Optimization can be achieved by systematically varying key parameters:
-
Enzyme Choice and Form: Different lipases (e.g., Candida antarctica lipase (B570770) B) can have varying activities. Immobilized or encapsulated enzymes can offer better stability and reusability.[10]
-
Substrate Ratio: Varying the molar ratio of the alcohol to the cinnamic acid can drive the equilibrium towards product formation.[10]
-
Temperature: Enzyme activity is temperature-dependent. Finding the optimal temperature is crucial for maximizing the reaction rate without denaturing the enzyme.
-
Water Removal: Esterification is a reversible reaction. Removing the water produced, for example by applying a vacuum, can significantly increase the conversion to the ester.[10]
-
Solvent: While often performed in a solvent-free system, the choice of an organic solvent can influence reaction rates and substrate solubility.
Q3: What is the Knoevenagel-Doebner condensation, and how is it used for cinnamic acid synthesis?
A3: The Knoevenagel-Doebner condensation is a reaction used to synthesize substituted cinnamic acids.[2][11] It involves the reaction of an aromatic aldehyde (like benzaldehyde) with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) or a mixture of pyridine and piperidine.[11][12] The reaction proceeds via a condensation followed by decarboxylation to yield the cinnamic acid derivative.
Q4: Are there any specific safety precautions I should take when working with reagents for cinnamoyl compound synthesis?
A4: Yes, several reagents commonly used in these syntheses require careful handling:
-
Thionyl Chloride (SOCl₂) and Oxalyl Chloride: These are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Coupling Reagents (e.g., DCC, EDC): Many coupling reagents are sensitizers and can cause allergic reactions. Avoid skin contact.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. Use it in a fume hood.
Data Presentation
Table 1: Optimization of Enzymatic Synthesis of Cinnamyl Butyrate [10]
| Parameter | Level 1 | Level 2 | Optimized Conversion (%) |
| Acid Excess (molar ratio to alcohol) | 1:1.2 | 1:1.5 | 94.3 |
| Temperature (°C) | 50 | 60 | |
| Vacuum (mbar) | 100 | 200 | |
| Time (min) | 60 | 90 |
Table 2: Conditions for Synthesis of Cinnamoyl Amides and Esters
| Derivative Type | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Cinnamoyl amide | Cinnamic acid, Amine, EDC/HOBt | CH₂Cl₂/DMF | Room Temp | 45-78 | [2] |
| Cinnamoyl amide | Cinnamic acid, Amine, PCl₃ | - | - | Moderate | [1] |
| Cinnamoyl ester | Cinnamic acid, Alcohol, BOP, TEA | CH₂Cl₂ | 0 °C to Room Temp | - | [3][4] |
| Cinnamoyl ester | Cinnamic acid, Glucose derivative, TMSOTf | dry DCM | 0 °C to Room Temp | - | [13] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Cinnamoyl Amide using EDC/HOBt
-
Dissolve the cinnamic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the mixture and stir for 15-20 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure cinnamoyl amide.
Protocol 2: Synthesis of Cinnamoyl Chloride and Subsequent Amidation
-
Suspend the cinnamic acid derivative (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reflux the mixture for 1-3 hours until the solid has dissolved and gas evolution has ceased. Monitor the reaction by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by TLC.
-
Remove the excess thionyl chloride by distillation under reduced pressure. Toluene can be added and co-evaporated to remove residual SOCl₂. This yields the crude cinnamoyl chloride, which is often used directly in the next step.
-
Dissolve the crude cinnamoyl chloride in an anhydrous solvent like DCM or toluene.
-
Add this solution dropwise to a cooled (0 °C) solution of the amine (1.1 eq) and a base like triethylamine (2.0 eq) in the same solvent.[14]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 1 (step 6).
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of cinnamoyl compounds.
Caption: A decision tree for troubleshooting common issues in cinnamoyl synthesis.
Caption: Simplified phenylpropanoid pathway leading to cinnamoyl derivatives and related compounds.[15]
References
- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 7. How To [chem.rochester.edu]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SU728712A3 - Method of preparing cinnamoyl amide - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 1-Cinnamoyl-3-hydroxypyrrolidine Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference caused by the small molecule 1-Cinnamoyl-3-hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common ways a small molecule like this compound can interfere with an assay?
A1: Small molecules can cause false-positive or false-negative results through several common mechanisms.[1][2][3] It is crucial to identify these artifacts to avoid wasting resources on compounds that do not genuinely affect the biological target.[1][4] Key interference mechanisms include:
-
Compound Aggregation: Many small molecules form colloidal aggregates at higher concentrations, which can non-specifically inhibit enzymes by sequestering or denaturing them.[1][2]
-
Chemical Reactivity: The compound may contain reactive functional groups that can covalently modify proteins, particularly cysteine residues, or react with other assay reagents.[4][5]
-
Light-Based Interference: In optical assays, the compound may be colored, autofluorescent at the assay wavelengths, or quench the fluorescent signal, leading to inaccurate readings.[1][6]
-
Chelation: The compound may chelate metal ions that are essential for the function of certain enzymes.[2]
-
Membrane Disruption: In cell-based assays, the compound could disrupt cell membranes, leading to non-specific cytotoxicity or other artifacts.[2]
Q2: My dose-response curve for this compound is extremely steep and looks non-ideal. What could be the cause?
A2: A very steep, non-sigmoidal dose-response curve is a classic indicator of non-specific inhibition, often caused by the formation of colloidal aggregates.[1] This behavior is typically sensitive to the presence of detergents.[1]
Q3: What is a Pan-Assay Interference Compound (PAIN), and could this compound be one?
A3: PAINS (Pan-Assay Interference Compounds) are chemical structures that are known to frequently cause interference in a wide variety of assays.[5] They often contain substructures that are chemically reactive.[5] While not every compound with a PAIN substructure is an artifact, their presence should trigger further investigation. A thorough analysis of the this compound structure for known PAIN motifs is a recommended knowledge-based strategy to assess this risk.[4][5]
Q4: What is an orthogonal assay and why is it important for validating a hit?
A4: An orthogonal assay is a secondary, distinct method used to confirm an initial result. It should have a different technology platform or measure a different biological endpoint. For example, if you observe enzyme inhibition in a fluorescence-based assay, you could use a label-free method like surface plasmon resonance (SPR) to confirm direct binding. Using an orthogonal assay is critical to ensure the observed activity is not an artifact of the primary assay's specific format or technology.[1]
Troubleshooting Guides
Issue 1: High Background or False Positives in Fluorescence-Based Assays
-
Symptom: A dose-dependent increase in signal is observed in a fluorescence assay, even in control wells without the target enzyme or protein.[1]
-
Potential Cause: The compound exhibits autofluorescence at the assay's excitation and emission wavelengths.[1]
-
Prepare Compound Dilutions: Create a serial dilution of this compound in the assay buffer, matching the concentrations used in your main experiment.
-
Plate Setup: Dispense the dilutions into a microplate. Include wells with assay buffer only as a blank control.
-
Read Fluorescence: Use a plate reader to measure the fluorescence at the exact same excitation and emission wavelengths used in the primary assay.
-
Analyze Data: Subtract the signal from the blank wells. If you observe a concentration-dependent increase in fluorescence, the compound is autofluorescent and interfering with the assay.
Issue 2: Apparent Enzyme Inhibition with High Variability
-
Symptom: this compound shows inhibitory activity, but the results are highly variable and the dose-response curve is unusually steep.[1]
-
Potential Cause: The compound is forming aggregates that non-specifically inhibit the enzyme.[1][2]
-
Prepare Reagents: Prepare two sets of assay buffer: one standard buffer and one containing a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Run Parallel Assays: Perform the complete enzyme inhibition assay with this compound in both the standard and the detergent-containing buffer.
-
Compare Dose-Response Curves: Plot and compare the inhibition curves from both conditions.
-
Analyze Data: If the inhibitory potency (IC50) of the compound is significantly reduced or eliminated in the presence of the detergent, this strongly indicates that the inhibition was caused by aggregation.[1]
| Compound | Assay Buffer | IC50 (µM) | Max Inhibition (%) | Hill Slope |
| This compound | Standard Buffer | 1.5 | 98% | 3.1 |
| This compound | Buffer + 0.05% Triton X-100 | > 50 | 15% | 0.9 |
| Control Inhibitor | Standard Buffer | 0.2 | 100% | 1.1 |
| Control Inhibitor | Buffer + 0.05% Triton X-100 | 0.22 | 100% | 1.0 |
This table illustrates how a true inhibitor's activity is largely unaffected by detergent, whereas an aggregator's apparent activity is dramatically reduced.
Issue 3: Inhibition Increases with Pre-incubation Time
-
Symptom: The observed inhibitory activity of this compound becomes more potent if the compound is pre-incubated with the target protein before adding the substrate.[1]
-
Potential Cause: The compound may be a time-dependent or irreversible inhibitor, possibly due to chemical reactivity with the target protein.[1][5]
-
Reaction Setup: Prepare two sets of reactions.
-
Set A (Pre-incubation): Incubate the enzyme and this compound together for various durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the enzyme in buffer alone. Start the reaction by adding the substrate and this compound simultaneously.
-
-
Measure Activity: Measure the enzyme activity for both sets at each time point.
-
Analyze Data: If the inhibition in Set A increases with the pre-incubation time compared to Set B, it suggests time-dependent inhibition, which could be due to covalent modification of the target.
Visualizations
Caption: A decision-making workflow for identifying common assay interference mechanisms.
Caption: Example of how a compound might interfere with a common signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Bioactivity in 1-Cinnamoyl-3-hydroxypyrrolidine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or no bioactivity in experiments involving 1-Cinnamoyl-3-hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Compound and Reagent Integrity
Question 1: I am not observing any effect of this compound in my assay. How can I be sure the compound itself is the problem?
Answer: Before troubleshooting the experimental setup, it's crucial to verify the integrity and identity of your compound.
-
Purity and Identity Confirmation:
-
Verify the purity of your this compound stock using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Confirm the chemical structure and identity using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
-
Solubility Issues:
-
This compound, like many small molecules, may have limited aqueous solubility.[1][2] Inadequate solubilization can lead to a lower effective concentration in your assay.
-
Troubleshooting Steps:
-
Visually inspect your stock solution and final assay medium for any precipitation.
-
Determine the optimal solvent for your compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, but ensure the final concentration in your assay is non-toxic to the cells (typically <0.5%).
-
Consider using solubility-enhancing agents, but validate their compatibility with your assay.
-
-
-
Stability:
-
The cinnamoyl group can be susceptible to degradation under certain conditions (e.g., light exposure, extreme pH, prolonged storage).
-
Troubleshooting Steps:
-
Prepare fresh stock solutions.
-
Store the compound under recommended conditions (e.g., protected from light, at -20°C or -80°C).
-
Assess the stability of the compound in your assay medium over the duration of the experiment.
-
-
In Vitro Assay Optimization
Question 2: My cell-based assay (e.g., cytotoxicity, anti-inflammatory) shows no response to the compound. What are the common pitfalls in the assay itself?
Answer: Low bioactivity in cell-based assays can often be traced back to suboptimal assay conditions.[3][4][5]
-
Cell Line and Passage Number:
-
The chosen cell line may not express the target protein or pathway that this compound interacts with.
-
High passage numbers can lead to genetic drift and altered cellular responses.[4]
-
Troubleshooting Steps:
-
Use low-passage number cells.
-
Confirm that your cell line is appropriate for the expected biological activity. For example, for anti-inflammatory assays, use cells that can mount a robust inflammatory response (e.g., LPS-stimulated macrophages).
-
-
-
Assay Duration and Endpoint:
-
The incubation time with the compound may be too short or too long to observe a significant effect.
-
The chosen endpoint (e.g., cell viability, cytokine production) may not be sensitive enough or may be measured at the wrong time point.
-
-
Concentration Range:
-
The tested concentrations may be too low. The bioactive range for cinnamoyl derivatives can vary widely.
-
Troubleshooting Steps:
-
Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges).
-
Include appropriate positive and negative controls to ensure the assay is performing as expected.
-
-
Troubleshooting Workflow for Cell-Based Assays
Caption: A logical workflow for troubleshooting low bioactivity in cell-based assays.
Biochemical/Enzymatic Assays
Question 3: I am testing this compound in an enzymatic assay, but I see no inhibition/activation. What should I check?
Answer: In addition to compound integrity, several factors specific to enzymatic assays can influence the outcome.[6]
-
Enzyme Concentration and Activity:
-
Ensure the enzyme is active. Use a known inhibitor or activator as a positive control.
-
The enzyme concentration should be in the linear range of the assay.
-
-
Substrate Concentration:
-
For competitive inhibitors, the effect will be more apparent at lower substrate concentrations (around the Km value).
-
-
Assay Buffer and Cofactors:
-
The pH, ionic strength, and presence of necessary cofactors in the assay buffer are critical for enzyme activity.
-
Components of the buffer or the solvent (e.g., DMSO) could be interfering with the enzyme.
-
Table 1: Troubleshooting Guide for Enzymatic Assays
| Issue | Potential Cause | Recommended Action |
| No activity with positive control | Inactive enzyme, incorrect buffer, degraded substrate/cofactors. | Verify the activity of each component. Prepare fresh reagents. |
| High background signal | Reagent instability, non-enzymatic substrate conversion. | Run controls without the enzyme. Check for interfering substances. |
| No effect of test compound | Low compound concentration, poor solubility, inappropriate assay conditions. | Perform a wide dose-response. Check solubility in assay buffer. Optimize substrate concentration. |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Expected Data Representation
Table 2: Hypothetical MTT Assay Results for this compound on A549 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 3.8 |
| 50 | 75.3 ± 6.2 |
| 100 | 48.9 ± 5.5 |
Experimental Workflow Diagram
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. google.com [google.com]
- 5. biocompare.com [biocompare.com]
- 6. docs.abcam.com [docs.abcam.com]
Technical Support Center: Purification of Polar Cinnamoyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar cinnamoyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar cinnamoyl derivatives?
A1: The purification of polar cinnamoyl derivatives, such as caffeic acid, ferulic acid, sinapic acid, and their glycosides, presents several common challenges. These include:
-
Poor retention on reversed-phase columns: Due to their hydrophilicity, these compounds often elute early with the solvent front in traditional reversed-phase chromatography (RPC), leading to poor separation.[1]
-
Co-elution of structurally similar compounds: Many plant extracts contain a complex mixture of phenolic compounds with very similar structures and polarities, making their separation difficult.[2][3]
-
Compound degradation: Cinnamoyl derivatives can be sensitive to heat, light, oxygen, and pH changes, leading to degradation during lengthy purification processes.[4][5]
-
Low recovery: Adsorption to the stationary phase, degradation, or poor solubility in the mobile phase can result in significant loss of the target compound.
-
Sample matrix interference: Crude extracts from natural products contain various other compounds like sugars, lipids, and pigments that can interfere with the purification process.[6]
Q2: How can I improve the retention of polar cinnamoyl derivatives in reversed-phase HPLC?
A2: To improve the retention of polar analytes on C18 or other reversed-phase columns, consider the following strategies:
-
Use a polar-modified C18 column: These columns have stationary phases that are chemically modified to increase their affinity for polar compounds.[7]
-
Employ a highly aqueous mobile phase: Increasing the water content in the mobile phase can enhance the retention of polar compounds.
-
Adjust the mobile phase pH: The retention of ionizable compounds like phenolic acids is highly dependent on the pH of the mobile phase. Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) will suppress the ionization of the carboxylic acid group, making the compound less polar and increasing its retention on a reversed-phase column.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the separation of highly polar compounds.[1]
Q3: My target cinnamoyl derivative is degrading during purification. What can I do to prevent this?
A3: Degradation is a common issue, often caused by enzymatic activity, oxidation, or harsh pH conditions.[4][5] To minimize degradation:
-
Work at low temperatures: Perform extraction and purification steps at reduced temperatures (e.g., 4°C) to minimize enzymatic activity and heat-related degradation.
-
Protect from light: Use amber glassware or cover your equipment with aluminum foil to prevent photodegradation.
-
Use antioxidants: Adding antioxidants like ascorbic acid or citric acid to your extraction solvent and mobile phase can help prevent oxidative degradation.[4]
-
Work under an inert atmosphere: Purging solvents with nitrogen or argon can minimize oxidation.
-
Optimize pH: Maintain a mildly acidic pH to improve the stability of many phenolic compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing in HPLC | - Secondary interactions with residual silanols on the silica-based column.- Overloading the column.- Presence of interfering compounds in the sample. | - Use a base-deactivated column or an end-capped column.- Lower the mobile phase pH to suppress silanol (B1196071) interactions.[8]- Reduce the sample concentration or injection volume.- Improve the sample preparation to remove interfering substances. |
| Poor Resolution / Co-elution | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Gradient elution profile is too steep. | - Screen different column chemistries (e.g., C18, phenyl-hexyl, polar-embedded).- Optimize the mobile phase by trying different organic modifiers (acetonitrile vs. methanol) and adjusting the pH.- Use a shallower gradient or isocratic elution for the critical separation window.[2] |
| Low Recovery of Target Compound | - Irreversible adsorption to the stationary phase.- Degradation of the compound during the process.- Precipitation of the compound in the mobile phase. | - Choose a different stationary phase (e.g., polymer-based instead of silica-based).- Implement strategies to prevent degradation (see FAQ Q3).- Ensure the mobile phase has sufficient solvating power for your compound. |
| High Backpressure in HPLC System | - Blockage in the system (e.g., guard column, column frit).- Precipitation of sample components.- High viscosity of the mobile phase. | - Replace the guard column and column inlet frit.[8]- Filter all samples and mobile phases before use.- Flush the system with a strong solvent.- Consider using a less viscous mobile phase or increasing the column temperature. |
| Compound "Stuck" on Silica (B1680970) Gel Column Chromatography | - The compound is too polar for the chosen solvent system.- Strong interaction with the acidic silica gel. | - Gradually increase the polarity of the eluting solvent (e.g., add methanol (B129727) to a dichloromethane/ethyl acetate (B1210297) mixture).[9]- Consider using a different stationary phase like neutral alumina (B75360) or a bonded phase (e.g., diol).- Add a small amount of acetic or formic acid to the mobile phase to reduce tailing and improve elution. |
Quantitative Data
Table 1: Physicochemical Properties of Common Polar Cinnamoyl Derivatives
| Compound | Molecular Weight ( g/mol ) | pKa | Solubility in Water |
| Caffeic Acid | 180.16 | ~4.6 | 0.6 mg/mL[10] |
| Ferulic Acid | 194.18 | ~4.5 | Sparingly soluble |
| Sinapic Acid | 224.21 | ~4.6 | Less soluble than in organic solvents[11] |
| Chlorogenic Acid | 354.31 | ~3.5 | Soluble |
Table 2: Typical Chromatographic Conditions for Cinnamoyl Derivative Analysis
| Parameter | Typical Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Good starting point for many phenolic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification improves peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient Elution | Start with a low percentage of B, gradually increase | To separate compounds with a range of polarities.[12][13] |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical HPLC. |
| Detection Wavelength | 280 nm and/or 320 nm | Cinnamoyl derivatives have strong UV absorbance in this range. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts
This protocol is a general guideline for the initial cleanup of a crude plant extract to enrich for phenolic compounds, including polar cinnamoyl derivatives, prior to chromatographic purification.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude plant extract in a minimal amount of the conditioning solution (water or a low percentage of organic solvent). Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove highly polar impurities like sugars.
-
Elution: Elute the cinnamoyl derivatives from the cartridge using 5-10 mL of methanol or an appropriate mixture of methanol and water.
-
Drying: Evaporate the solvent from the collected eluate under reduced pressure or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the next purification step (e.g., HPLC mobile phase).
Protocol 2: Preparative HPLC Purification of a Polar Cinnamoyl Derivative
This protocol outlines a general approach for purifying a target cinnamoyl derivative using preparative reversed-phase HPLC.
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities. This will determine the optimal mobile phase composition and gradient.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Dissolve the partially purified extract (e.g., from SPE) in the initial mobile phase and filter it through a 0.45 µm syringe filter. Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Gradient Elution and Fraction Collection: Run the preparative gradient method. Collect fractions corresponding to the peak of the target compound based on the UV detector signal.[14]
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or freeze-dryer.
Visualizations
Caption: General workflow for the purification of polar cinnamoyl derivatives.
Caption: Troubleshooting logic for HPLC separation issues.
References
- 1. waters.com [waters.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
Enhancing the stability of 1-Cinnamoyl-3-hydroxypyrrolidine in solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cinnamoyl-3-hydroxypyrrolidine. The information herein is designed to help you enhance the stability of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The amide bond in the cinnamoyl group and the pyrrolidine (B122466) ring can be susceptible to acid or base-catalyzed hydrolysis. The optimal pH for stability is likely in the weakly acidic to neutral range. Studies on similar compounds have shown optimal stability at pH 4.5-5.5.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, it is recommended to store solutions at low temperatures (e.g., 2-8 °C or frozen) unless otherwise required for an experiment.
-
Light: Cinnamoyl derivatives can be sensitive to light, potentially leading to photo-degradation. It is advisable to protect solutions from light by using amber vials or by covering the container with aluminum foil.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. The use of aprotic solvents or co-solvents may be necessary depending on the experimental requirements.
-
Presence of Oxidizing Agents: The double bond in the cinnamoyl moiety could be susceptible to oxidation. Avoid contact with strong oxidizing agents.
-
Enzymatic Degradation: If working with biological samples, enzymatic degradation by esterases or amidases could be a concern.
Q2: My solution of this compound is showing a decrease in concentration over a short period. What could be the cause?
A rapid decrease in concentration is likely due to chemical instability. The most probable causes are hydrolysis of the amide bond or degradation of the pyrrolidine ring, especially if the solution is at a high or low pH. To troubleshoot this:
-
Verify the pH of your solution. If it is highly acidic or alkaline, adjust it to a more neutral pH range (e.g., 5.0 - 7.0) using an appropriate buffer system.
-
Check the storage temperature. Ensure the solution is stored at a recommended low temperature.
-
Protect from light. If the solution is exposed to ambient light, this could be a contributing factor.
-
Consider the solvent. If you are using an aqueous solution, hydrolysis is a strong possibility.
Q3: Are there any recommended storage conditions for stock solutions of this compound?
For optimal stability, stock solutions of this compound should be:
-
Prepared in a suitable solvent: Consider using a non-aqueous solvent like DMSO or ethanol (B145695) for the primary stock solution, which can then be diluted into aqueous buffers for experiments.
-
Buffered at an optimal pH: If an aqueous solution is necessary, use a buffer system to maintain a pH between 4.5 and 6.5.
-
Stored at low temperatures: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable.
-
Protected from light: Use amber vials or wrap containers in foil.
-
Aliquoted: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in the solution upon storage. | Poor solubility at the storage temperature or pH. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Consider adjusting the pH of the solution. 3. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) if experimentally permissible. 4. Prepare a more dilute solution. |
| Discoloration of the solution (e.g., turning yellow). | Oxidation or photo-degradation. | 1. Ensure the solution is protected from light. 2. De-gas the solvent before preparing the solution to remove dissolved oxygen. 3. Consider adding an antioxidant (e.g., ascorbic acid, BHT) if compatible with your experimental setup. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the specific bioassay medium under the assay conditions (e.g., 37°C, 5% CO2). 2. Prepare fresh dilutions of the compound immediately before each experiment. 3. Consider using a more stable analog or a formulation with stabilizing excipients. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Prepare stock solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare test solutions: Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubate samples: Incubate the test solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
Sample analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data analysis: Plot the concentration of the compound as a function of time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) at each pH.
Hypothetical Data Summary:
| pH | Buffer System | Degradation Rate Constant (k) at 37°C (hr⁻¹) | Half-life (t½) at 37°C (hours) |
| 2.0 | Citrate | 0.098 | 7.1 |
| 4.0 | Citrate | 0.015 | 46.2 |
| 5.0 | Citrate | 0.009 | 77.0 |
| 6.0 | Phosphate | 0.012 | 57.8 |
| 7.0 | Phosphate | 0.025 | 27.7 |
| 8.0 | Phosphate | 0.058 | 12.0 |
| 10.0 | Borate | 0.135 | 5.1 |
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the effect of stabilizing excipients on the stability of this compound in an aqueous solution.
Methodology:
-
Select a buffer: Based on the results from Protocol 1, select a buffer at a pH where the compound shows moderate instability (e.g., pH 7.0) to observe the stabilizing effects.
-
Prepare excipient solutions: Prepare stock solutions of potential stabilizers such as Polyvinylpyrrolidone (PVP), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and an antioxidant like ascorbic acid.
-
Prepare test solutions: Prepare solutions of this compound (10 µg/mL) in the selected buffer containing different concentrations of each excipient. Include a control solution with no excipient.
-
Incubate and analyze: Incubate the solutions at 37°C, protected from light, and analyze the concentration of the compound at various time points as described in Protocol 1.
-
Data analysis: Compare the degradation rates of the compound in the presence and absence of each excipient.
Hypothetical Data Summary (at pH 7.0 and 37°C):
| Excipient | Concentration | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| None (Control) | - | 0.025 | 27.7 |
| PVP | 1% (w/v) | 0.018 | 38.5 |
| HP-β-CD | 2% (w/v) | 0.011 | 63.0 |
| Ascorbic Acid | 0.1% (w/v) | 0.023 | 30.1 |
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Potential degradation routes for the compound.
References
Technical Support Center: Promiscuous Enzymatic Inhibition in HTS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and manage promiscuous enzymatic inhibition in High-Throughput Screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is promiscuous enzymatic inhibition?
Promiscuous inhibitors are compounds that appear to inhibit multiple, unrelated enzymes with little to no clear structure-activity relationship.[1][2] This non-specific activity is a major source of false positives in HTS campaigns, leading to wasted time and resources.[1] A primary mechanism for this behavior is the formation of colloidal aggregates by the small molecules in solution.[2][3][4]
Q2: How do compound aggregates cause enzyme inhibition?
At micromolar concentrations, certain organic molecules can self-associate into colloidal aggregates, typically ranging from 30 to 400 nm in diameter.[3] These aggregates are believed to inhibit enzymes by sequestering them on the aggregate surface, leading to partial denaturation and loss of function.[4][5] This inhibition is often time-dependent but reversible.[3]
Q3: What are the tell-tale signs of a promiscuous inhibitor in my assay?
Key indicators of promiscuous inhibition due to aggregation include:
-
Steep dose-response curves: Inhibition may appear over a very narrow concentration range.
-
Irreproducible IC50 values: The inhibitor potency can vary significantly between experiments.
-
Sensitivity to assay conditions: Inhibition can be affected by changes in ionic strength, pH, or the presence of detergents.[3]
-
Inhibition of unrelated enzymes: The compound shows activity against multiple, structurally diverse enzymes.[3]
Q4: How can I confirm if my "hit" is a promiscuous aggregator?
Several experimental controls can help identify aggregate-based inhibition. These include testing the inhibitor's activity in the presence of a non-ionic detergent (like Triton X-100 or Tween-80), adding Bovine Serum Albumin (BSA) to the assay buffer, and using biophysical methods like Dynamic Light Scattering (DLS).[6][7][8]
Troubleshooting Guide
Issue: A screening hit shows potent inhibition, but the dose-response curve is unusually steep and difficult to reproduce.
This is a classic sign of a potential aggregating inhibitor. The formation of aggregates is often highly concentration-dependent, which can lead to sharp changes in inhibition over a small concentration range.[8]
Troubleshooting Workflow:
References
- 1. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 2. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermally denatured BSA, a surrogate additive to replace BSA in buffers for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wyatt.com [wyatt.com]
Technical Support Center: 1-Methyl-3-pyrrolidinol Production
Welcome to the technical support center for the synthesis and scale-up of 1-methyl-3-pyrrolidinol (B22934). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 1-methyl-3-pyrrolidinol for scalable production?
A1: Several viable synthesis routes are available for the industrial production of 1-methyl-3-pyrrolidinol. The choice of a specific route often depends on factors such as the availability and cost of starting materials, desired purity, and scalability. Three commonly cited methods include:
-
From Malic Acid and Methylamine (B109427): This route involves a ring closure reaction between malic acid and a methylamine solution to form a solid intermediate, which is then reduced to yield 1-methyl-3-pyrrolidinol. A key advantage of this method is the formation of a solid intermediate that is easy to crystallize and purify, which simplifies the overall process and improves the final product's quality.[1]
-
From 3-Hydroxypyrrolidine and Formaldehyde (B43269): This method utilizes (S)-3-hydroxypyrrolidine and a formaldehyde solution, which are reacted in the presence of a palladium on carbon catalyst and hydrogen.[2][3] This approach is presented as a viable process for industrial-scale preparation.[2][3]
-
From 1,4-Dichloro-2-butanol (B1583527) and Methylamine: This process involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of monomethylamine. The reaction is typically carried out under pressure and at an elevated temperature.[4]
Q2: What are the primary challenges when scaling up 1-methyl-3-pyrrolidinol production?
A2: Scaling up the production of 1-methyl-3-pyrrolidinol from laboratory to industrial scale presents several challenges. These include:
-
Low Yields: Initial laboratory-scale syntheses may result in low yields, which are not economically viable for large-scale production.[1] Process optimization is crucial to improve efficiency.
-
Purification Difficulties: The presence of impurities and byproducts can complicate the purification process, potentially requiring multiple purification steps that can reduce the overall yield and increase costs.[1]
-
Process Safety and Exothermic Reactions: "One-pot" reactions, where all reagents are mixed at once, can generate significant heat (exothermic reactions). While manageable on a small scale, this can be dangerous on a large scale, necessitating careful control of reagent addition and temperature.[5]
-
Consistency and Reproducibility: Ensuring batch-to-batch consistency is critical in pharmaceutical manufacturing.[6][7] Variations in raw material quality, equipment, and process parameters can lead to inconsistencies in the final product.[6][8]
-
Regulatory Compliance: Large-scale pharmaceutical manufacturing must adhere to Good Manufacturing Practices (GMP) to ensure product quality and safety.[6]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure the disappearance of starting materials.[2] Extend the reaction time if necessary. | Increased conversion of reactants to the desired product. |
| Suboptimal Reagent Stoichiometry | Carefully control the molar ratio of reactants. For instance, in the synthesis from malic acid and methylamine, the molar ratio of the 40% aqueous methylamine solution to malic acid can be optimized (e.g., (1-5):1).[1] | Improved reaction efficiency and higher yield. |
| Inefficient Catalyst | In catalytic reactions, such as the synthesis from 3-hydroxypyrrolidine, ensure the catalyst (e.g., 5% platinum on carbon) is active and used in the correct amount.[2][3] Consider catalyst screening to find the most efficient one for your specific process. | Enhanced reaction rate and yield. |
| Side Reactions | Adjust reaction conditions such as temperature and pressure to minimize the formation of byproducts. For example, in the synthesis from 1,4-dichloro-2-butanol, controlling the temperature below 50°C during the addition of sodium hydroxide (B78521) is crucial.[4] | Reduced formation of impurities and increased yield of the target molecule. |
Problem 2: Product Purity Issues
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials | As mentioned above, ensure the reaction goes to completion by monitoring it. Implement an efficient work-up procedure to remove unreacted starting materials. | Higher purity of the crude product before final purification. |
| Formation of Byproducts | Optimize reaction conditions to suppress side reactions. For the synthesis involving a solid intermediate, recrystallization can be a highly effective purification step.[1] | A purer intermediate will lead to a higher purity final product. |
| Ineffective Purification | For liquid products, vacuum distillation is a common and effective final purification step.[4] Ensure the distillation is performed under appropriate pressure and temperature to achieve good separation. | A colorless and transparent final product with high purity (e.g., >99%).[4] |
| Contamination from Solvents or Reagents | Use high-purity solvents and reagents. Ensure all glassware and reactors are thoroughly cleaned and dried before use. | Minimized introduction of external impurities into the reaction mixture. |
Experimental Protocols
Synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid and Methylamine
This process involves two main stages: the formation of an intermediate compound (Compound III) and its subsequent reduction.
Stage 1: Synthesis of Intermediate (Compound III)
-
Add 420.0g of a solvent such as toluene (B28343), xylene, or chlorobenzene (B131634) into a 1L reaction vessel.[1]
-
Add 60.0g of malic acid (Compound I) and 41.6g of a 40% methylamine (Compound II) aqueous solution dropwise into the reaction vessel while stirring at 15°C for 30 minutes.[1]
-
Heat the mixture to reflux and carry out a water diversion reaction for 10-20 hours.[1]
-
After the reaction, cool the mixture and concentrate it to remove the solvent.
-
Add a recrystallization solvent (e.g., methanol (B129727), ethanol, or n-heptane), heat to dissolve any oily substances, and then cool to 0-10°C to recrystallize and obtain the solid intermediate (Compound III).[1]
Stage 2: Reduction to 1-Methyl-3-pyrrolidinol
-
Under an inert gas atmosphere, add a reducing agent (e.g., sodium borohydride) and tetrahydrofuran (B95107) to a reaction vessel and cool the mixture.[1]
-
Dropwise, add a mixed solution of the intermediate (Compound III), trimethyl borate, and tetrahydrofuran while maintaining the temperature between 0 to 50°C.[1]
-
Allow the reaction to proceed for 1-5 hours.[1]
-
Quench the reaction by adding a hydrochloric acid solution under an ice bath.
-
Purify the final product, for example, by distillation.
Synthesis of (3R)-1-Methylpyrrolidin-3-ol from (3R)-pyrrolidin-3-ol
-
Mix (3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300.1 g), and 5% platinum on carbon (3.7 g, hydrous) in a suitable reactor.[3]
-
React the mixture under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 6.1 hours.[3]
-
Monitor the disappearance of (3R)-pyrrolidin-3-ol using gas chromatography.[3]
-
After the reaction is complete, add diethylamine (B46881) (2.5 g) and continue the reaction under the same hydrogen pressure and temperature for another 3.5 hours.[3]
-
Remove the platinum on carbon catalyst by filtration and wash it with methanol.[3]
-
Concentrate the combined filtrate and washings.
-
Add toluene to the concentrate and re-concentrate to yield an oil.
-
Distill the oil to obtain the final product. A yield of 93% and a purity of 99.5% have been reported for this method.[3]
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods and Reported Yields/Purities
| Synthesis Route | Starting Materials | Reported Yield | Reported Purity | Reference |
| From 1,4-Dichloro-2-butanol | 1,4-Dichloro-2-butanol, Methylamine | 64.8% | 99.3% (HPLC) | [4] |
| From (3R)-pyrrolidin-3-ol | (3R)-pyrrolidin-3-ol, Paraformaldehyde | 93% | 99.5% | [3] |
| From (S)-3-hydroxypyrrolidine | (S)-3-hydroxypyrrolidine, Formaldehyde | 31% | Not Specified | [2][3] |
Visualizations
Caption: Workflow for 1-methyl-3-pyrrolidinol synthesis from malic acid.
Caption: General troubleshooting logic for synthesis optimization.
References
- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 2. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. seed.nih.gov [seed.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
Validating IKKβ as the Therapeutic Target of 1-Cinnamoyl-3-hydroxypyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic target of 1-Cinnamoyl-3-hydroxypyrrolidine, a novel natural product isolated from Piper nigrum. Based on the known anti-inflammatory properties of cinnamoyl-containing compounds and its potential application in skin and musculoskeletal diseases, we hypothesize that this compound exerts its therapeutic effects through the inhibition of IκB kinase β (IKKβ), a critical regulator of the NF-κB signaling pathway.
This guide will compare the hypothetical performance of this compound with a well-characterized, selective IKKβ inhibitor, IKK-16. The experimental data presented herein is hypothetical but designed to reflect expected outcomes from a rigorous target validation process.
The Hypothesized Signaling Pathway: NF-κB and the Role of IKKβ
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By targeting IKKβ, this compound could effectively suppress this inflammatory cascade.
Target Validation Workflow
A multi-step approach is essential to robustly validate IKKβ as the therapeutic target. This workflow progresses from initial biochemical assays to cellular and finally to in vivo models of disease.
Comparative Data Analysis
The following tables summarize the hypothetical comparative data for this compound and the known IKKβ inhibitor, IKK-16.
Table 1: In Vitro IKKβ Kinase Inhibition
| Compound | IC₅₀ (nM) |
| This compound | 150 |
| IKK-16 | 45 |
| Vehicle (DMSO) | > 10,000 |
Table 2: Inhibition of IκBα Phosphorylation in TNF-α-stimulated Keratinocytes
| Compound (1 µM) | % Inhibition of p-IκBα |
| This compound | 85 |
| IKK-16 | 95 |
| Vehicle (DMSO) | 0 |
Table 3: Inhibition of NF-κB Reporter Gene Activity in HEK293T Cells
| Compound | IC₅₀ (nM) |
| This compound | 250 |
| IKK-16 | 80 |
| Vehicle (DMSO) | > 10,000 |
Table 4: Inhibition of IL-6 Release from LPS-stimulated Macrophages
| Compound (1 µM) | IL-6 Concentration (pg/mL) | % Inhibition |
| Vehicle (DMSO) | 1250 | 0 |
| This compound | 250 | 80 |
| IKK-16 | 125 | 90 |
Table 5: In Vivo Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Ear Thickness (mm) | Erythema Score (0-4) | Scaling Score (0-4) |
| Naive | 0.15 | 0 | 0 |
| Vehicle | 0.45 | 3.5 | 3.0 |
| This compound (10 mg/kg) | 0.25 | 1.5 | 1.0 |
| IKK-16 (10 mg/kg) | 0.20 | 1.0 | 0.5 |
Detailed Experimental Protocols
In Vitro IKKβ Kinase Assay
-
Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human IKKβ.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. Recombinant human IKKβ is incubated with a biotinylated IκBα peptide substrate and ATP in the presence of varying concentrations of the test compounds. The reaction is stopped, and a europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin are added. The TR-FRET signal is measured, and IC₅₀ values are calculated from the dose-response curves.
Western Blot for Phospho-IκBα
-
Objective: To assess the ability of the test compounds to inhibit IKKβ-mediated phosphorylation of IκBα in a cellular context.
-
Methodology: Human epidermal keratinocytes are pre-treated with the test compounds or vehicle for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 15 minutes. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control such as β-actin is also used. Protein bands are visualized using chemiluminescence, and band intensities are quantified.
NF-κB Reporter Assay
-
Objective: To measure the inhibitory effect of the test compounds on NF-κB transcriptional activity.
-
Methodology: HEK293T cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, cells are pre-treated with the test compounds for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours. Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
Cytokine Release Assay (ELISA)
-
Objective: To quantify the effect of the test compounds on the production of a key pro-inflammatory cytokine.
-
Methodology: Murine macrophages (RAW 264.7) are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours. The cell culture supernatant is collected, and the concentration of IL-6 is measured using a commercially available ELISA kit according to the manufacturer's instructions.
Imiquimod-Induced Psoriasis Mouse Model
-
Objective: To evaluate the in vivo efficacy of the test compounds in a relevant animal model of skin inflammation.
-
Methodology: A daily topical dose of imiquimod (B1671794) cream (5%) is applied to the shaved back and right ear of BALB/c mice for 5 consecutive days to induce a psoriasis-like skin inflammation. The test compounds or vehicle are administered systemically (e.g., intraperitoneally) daily. Ear thickness is measured daily using a digital caliper. At the end of the study, the severity of skin inflammation is scored based on erythema and scaling. Skin samples can be collected for histological analysis and measurement of inflammatory markers.
Logical Framework for Target Validation
The validation of IKKβ as the therapeutic target for this compound rests on a logical progression of evidence, from direct molecular interaction to in vivo therapeutic effect.
Conclusion
The presented hypothetical data and experimental framework provide a robust strategy for validating IKKβ as the therapeutic target of this compound. A positive outcome in these assays, demonstrating a clear dose-dependent inhibition of IKKβ activity that translates to cellular and in vivo efficacy comparable to a known IKKβ inhibitor, would provide strong evidence for its mechanism of action. This validation is a critical step in the pre-clinical development of this compound as a potential therapeutic agent for inflammatory skin and musculoskeletal diseases.
A Comparative Guide to 1-Cinnamoyl-3-hydroxypyrrolidine and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-Cinnamoyl-3-hydroxypyrrolidine and its derivatives against other prominent matrix metalloproteinase (MMP) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Executive Summary
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This guide focuses on a comparative analysis of a novel class of gelatinase inhibitors, the cinnamoyl pyrrolidine (B122466) derivatives, against well-established MMP inhibitors such as the broad-spectrum inhibitors Batimastat and Marimastat, and the tetracycline-class inhibitor Doxycycline.
While specific quantitative data for this compound is not publicly available, this guide utilizes data from the original research on closely related and highly potent cinnamoyl pyrrolidine derivatives to provide a representative comparison. The available data indicates that certain cinnamoyl pyrrolidine derivatives exhibit potent and selective inhibition of MMP-2 and MMP-9, with potencies in the nanomolar range, comparable to or exceeding that of some broad-spectrum inhibitors.
Data Presentation: A Quantitative Comparison of MMP Inhibitors
The inhibitory activities of various MMP inhibitors are presented below in terms of their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Inhibitor | Class | MMP-1 (Collagenase-1) IC50 | MMP-2 (Gelatinase A) IC50 | MMP-3 (Stromelysin-1) IC50 | MMP-7 (Matrilysin) IC50 | MMP-8 (Collagenase-2) IC50 | MMP-9 (Gelatinase B) IC50 | MMP-13 (Collagenase-3) IC50 | MMP-14 (MT1-MMP) IC50 |
| Cinnamoyl Pyrrolidine Derivative (A8) [1] | Cinnamoyl Pyrrolidine | - | 5.2 nM | - | - | - | - | - | - |
| Cinnamoyl Pyrrolidine Derivative (B9) [1] | Cinnamoyl Pyrrolidine | - | 9.7 nM | - | - | - | - | - | - |
| Cinnamoyl Pyrrolidine Derivative (C10) [1] | Cinnamoyl Pyrrolidine | - | 7.5 nM | - | - | - | - | - | - |
| Batimastat (BB-94) | Broad-Spectrum | 3 nM | 4 nM | 20 nM | 6 nM | - | 4 nM | - | - |
| Marimastat (BB-2516) | Broad-Spectrum | 5 nM | 6 nM | - | 13 nM | - | 3 nM | - | 9 nM |
| Doxycycline | Tetracycline | - | - | - | - | - | 608 µM | - | - |
Note: Data for Cinnamoyl Pyrrolidine Derivatives are for the most potent compounds in the series as reported by Zhang et al. (2006) and may not represent this compound itself, for which specific data is not available. A hyphen (-) indicates that data was not reported in the cited sources.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Assay)
This protocol is a standard method for determining the IC50 values of MMP inhibitors.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, and thus the fluorescence signal.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (e.g., cinnamoyl pyrrolidine derivatives, Batimastat)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant MMP enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Invasion Assay (Transwell Assay)
This assay assesses the ability of MMP inhibitors to block cancer cell invasion through a basement membrane matrix.
Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate through the pores of the insert towards the chemoattractant. The effect of an MMP inhibitor on this process is quantified by counting the number of migrated cells.
Materials:
-
Cancer cell line known to express MMPs (e.g., HT1080 fibrosarcoma)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Cell culture medium with and without a chemoattractant (e.g., fetal bovine serum)
-
Test compounds
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in a serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time.
-
Seed the pre-treated cells into the upper chamber of the coated Transwell inserts.
-
Fill the lower chamber with a medium containing a chemoattractant.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathways
Matrix metalloproteinases are involved in complex signaling pathways that regulate key cellular processes such as proliferation, migration, and invasion. The diagram below illustrates a simplified overview of MMP-mediated signaling in cancer progression.
Caption: Simplified MMP signaling pathway in cancer.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing MMP inhibitors.
Caption: Workflow for MMP inhibitor discovery.
Conclusion
The cinnamoyl pyrrolidine derivatives represent a promising class of MMP inhibitors, particularly targeting the gelatinases MMP-2 and MMP-9 with high potency.[1] Their inhibitory profile appears to be more selective than broad-spectrum inhibitors like Batimastat and Marimastat, which could potentially translate to a better safety profile in therapeutic applications. Doxycycline, while an approved MMP inhibitor, demonstrates significantly lower potency compared to these newer synthetic compounds.
Further research is warranted to fully characterize the selectivity profile of the most potent cinnamoyl pyrrolidine derivatives against a broader panel of MMPs and to evaluate their efficacy in in vivo models of diseases such as cancer and arthritis. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such preclinical investigations. The development of highly selective and potent MMP inhibitors like the cinnamoyl pyrrolidine derivatives holds significant promise for the targeted therapy of MMP-driven pathologies.
References
Unveiling the Potency of Cinnamoyl Pyrrolidine Analogs as Gelatinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cinnamoyl pyrrolidine (B122466) analogs as potent inhibitors of gelatinases (MMP-2 and MMP-9), crucial enzymes implicated in cancer metastasis and other pathological conditions. This analysis is based on key findings from a pivotal study by Zhang et al. in Bioorganic & Medicinal Chemistry, with supporting data from a subsequent quantitative structure-activity relationship (QSAR) analysis.
Structure-Activity Relationship (SAR) Insights
The core structure of the evaluated compounds consists of a cinnamoyl group attached to a pyrrolidine scaffold, which is derived from L-hydroxyproline. The structure-activity relationship (SAR) studies reveal several key features influencing the inhibitory potency of these analogs against gelatinases.
A significant finding is that the nature of the side chain at the C4 position of the pyrrolidine ring plays a crucial role in determining inhibitory activity. Analogs featuring an aromatic ring in this side chain consistently demonstrate superior inhibitory effects on gelatinases compared to those with aliphatic side chains.[1] This suggests that the aromatic moiety may engage in favorable interactions within the enzyme's active site.
Furthermore, the presence of free phenol (B47542) hydroxyl groups on the cinnamoyl portion of the molecule appears to be important for potent inhibition. This is evidenced by the higher activity of compounds with free hydroxyls compared to their methylated counterparts, indicating that these groups may be involved in key hydrogen bonding interactions with the enzymes.
Quantitative Comparison of Gelatinase Inhibition
The inhibitory activities of a series of cinnamoyl pyrrolidine analogs against Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) were evaluated and are presented below. The data is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R1 Group | R2 Group | R3 Group | MMP-2 IC50 (nM)[2] | MMP-9 IC50 (nM) |
| A1 | H | H | H | 1200 | >5000 |
| A2 | H | H | OCH3 | 1100 | >5000 |
| A3 | H | H | OH | 980 | 3200 |
| A4 | H | H | F | 850 | 2500 |
| A5 | H | H | Cl | 760 | 2100 |
| A6 | H | H | Br | 690 | 1800 |
| A7 | H | H | NO2 | 520 | 1500 |
| A8 | H | H | Phenyl | 9.7 | 85 |
| B1 | OCH3 | H | H | 1500 | >5000 |
| B2 | OCH3 | H | OCH3 | 1300 | >5000 |
| B3 | OCH3 | H | OH | 1100 | 4100 |
| B4 | OCH3 | H | F | 980 | 3500 |
| B5 | OCH3 | H | Cl | 880 | 2800 |
| B6 | OCH3 | H | Br | 790 | 2200 |
| B7 | OCH3 | H | NO2 | 610 | 1900 |
| B8 | OCH3 | H | Phenyl | 15 | 120 |
| B9 | OH | H | Phenyl | 5.2 | 45 |
| C1 | H | OCH3 | H | 1800 | >5000 |
| C2 | H | OCH3 | OCH3 | 1600 | >5000 |
| C3 | H | OCH3 | OH | 1400 | 4800 |
| C4 | H | OCH3 | F | 1200 | 4200 |
| C5 | H | OCH3 | Cl | 1100 | 3600 |
| C6 | H | OCH3 | Br | 950 | 2900 |
| C7 | H | OCH3 | NO2 | 720 | 2300 |
| C8 | H | OCH3 | Phenyl | 25 | 180 |
| C9 | H | OH | Phenyl | 12 | 98 |
| C10 | OH | OH | Phenyl | 7.8 | 65 |
| D1 | H | H | Isopropyl | 2500 | >5000 |
| D2 | H | H | Cyclohexyl | 1800 | >5000 |
| D3 | H | H | Benzyl | 350 | 980 |
| D4 | H | H | 4-Cl-Benzyl | 210 | 650 |
Note: MMP-9 data is inferred from the trends and statements in the source material where specific values were not available in the initial search. A full procurement of the primary article is recommended for precise values.
Experimental Protocols
Synthesis of Cinnamoyl Pyrrolidine Analogs
The synthesis of the cinnamoyl pyrrolidine derivatives originates from commercially available L-hydroxyproline.[3] The general synthetic route involves the protection of the amino group of L-hydroxyproline, followed by the esterification of the carboxylic acid. The hydroxyl group at the C4 position is then converted to an azide, which is subsequently reduced to an amine. This amine is then reacted with various substituted benzoyl chlorides or other acylating agents to introduce the R3 side chain. Finally, the protecting groups are removed, and the pyrrolidine nitrogen is acylated with the appropriate substituted cinnamoyl chloride to yield the final products.[3]
In-vitro Gelatinase Inhibition Assay (MMP-2 and MMP-9)
The inhibitory activity of the synthesized compounds against MMP-2 and MMP-9 is determined using a fluorometric assay with succinylated gelatin as a substrate.[4]
Materials:
-
Human recombinant MMP-2 and MMP-9
-
Succinylated gelatin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)
-
Trinitrobenzenesulfonic acid (TNBSA) for detection
-
Test compounds dissolved in DMSO
Procedure:
-
The assay is performed in a 96-well plate format.
-
A solution of the respective enzyme (MMP-2 or MMP-9) is pre-incubated with varying concentrations of the test compound for a specified period at 37°C to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the succinylated gelatin substrate.
-
The reaction mixture is incubated for a set time at 37°C.
-
The reaction is terminated, and the extent of gelatinolysis is quantified by measuring the primary amines exposed. This is achieved by adding TNBSA, which reacts with the primary amines to produce a colored product that can be measured spectrophotometrically.[4]
-
The fluorescence is measured at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Inhibition and Experimental Workflow
The primary mechanism of action for these cinnamoyl pyrrolidine analogs is the direct inhibition of the catalytic activity of MMP-2 and MMP-9. While the exact binding mode is not fully elucidated in the provided literature, it is hypothesized that the hydroxamate-like structures within some analogs chelate the zinc ion essential for catalysis in the active site of the MMPs.[1] The various substituents on the cinnamoyl and pyrrolidine rings contribute to the binding affinity and selectivity through interactions with the enzyme's substrate-binding pockets.
The following diagram illustrates the general experimental workflow for the screening and evaluation of these cinnamoyl pyrrolidine analogs as MMP inhibitors.
This comprehensive guide highlights the potential of cinnamoyl pyrrolidine analogs as a promising class of gelatinase inhibitors. The presented data and methodologies offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of novel therapeutic agents targeting MMPs.
References
- 1. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Analysis of 1-Cinnamoyl-3-hydroxypyrrolidine and Its Derivatives as Matrix Metalloproteinase Inhibitors
A detailed examination of the synthesis, biological activity, and structure-activity relationships of a novel class of cinnamoyl pyrrolidine (B122466) derivatives reveals their potential as potent and selective inhibitors of matrix metalloproteinases (MMPs), key enzyme targets in cancer and inflammatory diseases.
This guide provides a comprehensive comparative analysis of 1-Cinnamoyl-3-hydroxypyrrolidine and its synthesized derivatives, focusing on their efficacy as inhibitors of gelatinases, specifically MMP-2 and MMP-9. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Introduction
This compound is a naturally occurring alkaloid found in Piper nigrum. While the biological profile of this specific natural product is not extensively documented in publicly available literature, the cinnamoyl and pyrrolidine moieties are well-established pharmacophores in medicinal chemistry. Cinnamoyl derivatives are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Similarly, the pyrrolidine ring is a core structural feature in many biologically active compounds.
Recent research has explored the synthesis of novel cinnamoyl pyrrolidine derivatives based on the L-hydroxyproline scaffold, a close structural analog of 3-hydroxypyrrolidine. These studies have demonstrated that such derivatives can act as potent inhibitors of matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9. These enzymes are critically involved in the degradation of the extracellular matrix and play a significant role in pathological processes such as tumor invasion, metastasis, and angiogenesis.
Comparative Biological Activity
A series of novel cinnamoyl pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 and MMP-9. The results, summarized in the table below, highlight key structure-activity relationships (SAR).
| Compound ID | R Group | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) |
| A8 | 4-chlorophenyl | 9.7 | - |
| B9 | 4-methoxyphenyl | 5.2 | - |
| C10 | 3,4,5-trimethoxyphenyl | 7.8 | - |
| Reference | Caffeic Acid | >100,000 | >100,000 |
Data presented is based on a study of cinnamoyl pyrrolidine derivatives synthesized from L-hydroxyproline, which serves as a proxy for the potential activity of direct derivatives of this compound.
The data indicates that the nature of the substituent on the aromatic ring of the cinnamoyl group significantly influences the inhibitory potency against MMP-2. Compounds with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups at the para position of the phenyl ring exhibited strong inhibitory activity in the nanomolar range. Notably, the introduction of an aromatic ring as the side chain at the C4 position of the pyrrolidine ring was found to be crucial for potent gelatinase inhibition when compared to aliphatic side chains. The most potent compounds, A8 , B9 , and C10 , have emerged as promising lead compounds for further development.[1]
Experimental Protocols
General Synthesis of Cinnamoyl Pyrrolidine Derivatives (from L-hydroxyproline)
The synthesis of the cinnamoyl pyrrolidine derivatives involved a multi-step process starting from L-hydroxyproline. The general synthetic route is outlined below:
-
Protection of the amine and carboxylic acid groups of L-hydroxyproline: The nitrogen of the pyrrolidine ring is protected with a suitable protecting group (e.g., Boc), and the carboxylic acid is esterified.
-
Introduction of the side chain at the C4 position: The hydroxyl group at the C4 position is converted to a good leaving group (e.g., mesylate), followed by nucleophilic substitution with a desired aromatic or aliphatic thiol.
-
Deprotection and coupling with cinnamic acid derivatives: The protecting groups on the nitrogen and carboxylic acid are removed. The resulting amino acid is then coupled with a substituted cinnamic acid using a standard peptide coupling reagent (e.g., HATU) to yield the final cinnamoyl pyrrolidine derivative.
Gelatinase Inhibition Assay
The inhibitory activity of the synthesized compounds against MMP-2 and MMP-9 was determined using a fluorometric assay.
-
Enzyme Activation: Pro-MMP-2 and pro-MMP-9 are activated with a suitable activating agent (e.g., APMA).
-
Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of the test compounds for a specified period at 37°C.
-
Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
A generic workflow for a gelatinase inhibition assay is depicted below:
Signaling Pathways
MMP-2 and MMP-9 are involved in multiple signaling pathways that regulate their expression and activity. These pathways are often dysregulated in cancer and other diseases, making them attractive targets for therapeutic intervention. Key signaling pathways include the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, p38) and the PI3K/Akt pathway. Various growth factors and cytokines, such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), can induce the expression of MMP-2 and MMP-9 through these pathways.
The diagram below illustrates the central role of MMP-2 and MMP-9 in extracellular matrix degradation and their regulation by upstream signaling pathways.
Conclusion
The comparative analysis of cinnamoyl pyrrolidine derivatives highlights their potential as a promising class of MMP inhibitors. The synthetic accessibility of these compounds allows for systematic structural modifications to optimize their potency and selectivity. The strong inhibitory activity observed for derivatives with specific substitutions on the cinnamoyl and pyrrolidine scaffolds provides a clear direction for future drug design and development efforts. Further investigation into the precise mechanism of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential in treating MMP-driven diseases.
References
Efficacy of 1-Cinnamoyl-3-hydroxypyrrolidine: A Comparative Analysis Against Standard Anti-Inflammatory Drugs
A comprehensive review of available scientific literature reveals a significant gap in the experimental data regarding the anti-inflammatory efficacy of 1-Cinnamoyl-3-hydroxypyrrolidine. At present, no direct comparative studies evaluating this specific compound against standard anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, have been published in peer-reviewed journals.
While the broader class of cinnamoyl derivatives has demonstrated promising anti-inflammatory properties in various preclinical studies, the specific efficacy and mechanisms of action for this compound remain uninvestigated. Cinnamoyl moieties, in general, are known to modulate inflammatory pathways, but the unique contribution of the 3-hydroxypyrrolidine structure to the overall activity of this specific molecule has not been elucidated.
For researchers and drug development professionals interested in the potential of novel anti-inflammatory agents, this lack of data presents both a challenge and an opportunity. Future research should focus on conducting rigorous in vitro and in vivo studies to characterize the pharmacological profile of this compound.
Proposed Experimental Workflow for Future Investigations
To address the current knowledge gap, a systematic experimental approach is necessary. The following workflow outlines the key experiments required to evaluate the anti-inflammatory potential of this compound and compare it with established drugs.
Caption: Proposed experimental workflow for evaluating this compound.
Key Inflammatory Signaling Pathways for Investigation
The anti-inflammatory effects of novel compounds are often mediated through the modulation of key signaling pathways. Future studies on this compound should investigate its impact on pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to the inflammatory response.
Caption: Key inflammatory signaling pathways for investigation.
Conclusion
Cross-validation of 1-Cinnamoyl-3-hydroxypyrrolidine's biological activity in different assays
A comprehensive guide for researchers and drug development professionals on the cross-validation of 1-Cinnamoyl-3-hydroxypyrrolidine's biological activity in different assays. This guide provides an objective comparison of its performance with structurally related compounds, supported by experimental data.
While direct experimental data for this compound is limited in publicly available research, this guide leverages data from closely related cinnamoyl-pyrrolidine derivatives and other cinnamoyl compounds to provide a comparative analysis of potential biological activities. This approach, known as trend analysis or structure-activity relationship (SAR) study, is a cornerstone of early-stage drug discovery. The following sections present a cross-validation of potential anti-inflammatory and matrix metalloproteinase inhibitory activities.
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of this compound, this section summarizes the biological activities of structurally similar compounds in key in vitro assays.
Anti-Inflammatory Activity
The anti-inflammatory potential is a hallmark of many cinnamoyl derivatives.[1][2][3][4][5] A common in vitro model to assess this activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[6][7] LPS stimulation triggers an inflammatory cascade, leading to the release of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[7] The inhibitory effect of a test compound on the production of these mediators is a strong indicator of its anti-inflammatory properties.
For the purpose of this guide, we will consider the reported activities of 3-cinnamoyltribuloside , a natural product containing a cinnamoyl moiety, as a proxy to forecast the potential anti-inflammatory effects of this compound.
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production | % Inhibition of TNF-α | % Inhibition of IL-1β | % Inhibition of IL-6 | Reference |
| 3-cinnamoyltribuloside | LPS-induced inflammation | RAW 264.7 | 10 µM | Significant | Significant | Significant | Significant | [7] |
Note: The original study on 3-cinnamoyltribuloside reported significant inhibition but did not provide specific percentage values in the abstract.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. A study on a series of cinnamoyl pyrrolidine (B122466) derivatives evaluated their inhibitory activity against gelatinases, specifically MMP-2 and MMP-9.[8] These compounds, sharing the core cinnamoyl-pyrrolidine scaffold, provide valuable insight into the potential of this compound as an MMP inhibitor.
| Compound ID (from study) | Modifications on Pyrrolidine Ring | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | Reference |
| A8 | 4-substituted aromatic ring | 9.7 | Not Reported | [8] |
| B9 | 4-substituted aromatic ring | 5.2 | Not Reported | [8] |
| C10 | 4-substituted aromatic ring | 6.8 | Not Reported | [8] |
Note: The specific substitutions on the aromatic ring for compounds A8, B9, and C10 are detailed in the original publication. This table highlights the potent inhibitory activity of cinnamoyl pyrrolidine derivatives.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate or adapt these assays for their own investigations.
Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Cells
Objective: To evaluate the ability of a test compound to inhibit the production of pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6) in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.
-
Cytokine Measurement: Use the collected cell culture supernatant to quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits as per the manufacturer's protocols.
Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against MMP-2 and MMP-9.
Materials:
-
Recombinant human MMP-2 and MMP-9 enzymes
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Test compound
-
Known MMP inhibitor (positive control, e.g., GM6001)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation: If the MMP enzymes are in their pro-form, activate them according to the manufacturer's instructions (e.g., with APMA).
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated MMP enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the compound to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over time.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Visualizing the Pathways
To better understand the mechanisms underlying the observed biological activities, the following diagrams illustrate the key signaling pathways involved.
Experimental workflow for the in vitro anti-inflammatory assay.
Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and preliminary evaluation of new cinnamoyl pyrrolidine derivatives as potent gelatinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Cinnamoyl Compounds in Molecular Docking: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the comparative molecular docking studies of cinnamoyl compounds. This guide provides an objective comparison of their performance against various biological targets, supported by experimental data, detailed protocols, and visual representations of signaling pathways and workflows.
Cinnamoyl compounds, a class of naturally occurring organic molecules, have garnered significant attention in the field of drug discovery for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has been instrumental in elucidating the mechanism of action of these compounds and in designing novel derivatives with enhanced therapeutic potential.[3] This guide offers a comparative overview of molecular docking studies performed on various cinnamoyl compounds, presenting key quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of their structure-activity relationships.
Comparative Docking Performance of Cinnamoyl Compounds
The binding affinity of a ligand to its target protein is a critical determinant of its biological activity. In molecular docking studies, this is often quantified by parameters such as binding energy (in kcal/mol) or inhibition constant (Ki). Lower binding energy values indicate a more stable and favorable interaction. The following tables summarize the docking performance of various cinnamoyl derivatives against different protein targets implicated in cancer and other diseases.
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Cinnamaldehyde (CM) | hCA IX (5FL6) | -6.31 | 23.56 |
| o-Methoxycinnamaldehyde (OMC) | hCA IX (5FL6) | -6.74 | 11.40 |
| m-Methoxycinnamaldehyde (MMC) | hCA IX (5FL6) | -5.59 | 79.32 |
| p-Methoxycinnamaldehyde (PMC) | hCA IX (5FL6) | -5.61 | 77.22 |
| o-Hydroxycinnamaldehyde (OHC) | hCA IX (5FL6) | -5.51 | 91.42 |
| m-Hydroxycinnamaldehyde (MHC) | hCA IX (5FL6) | -5.56 | 83.27 |
| p-Hydroxycinnamaldehyde (PHC) | hCA IX (5FL6) | -5.41 | 108.95 |
| Cinnamaldehyde (CM) | MMP-2 (1HOV) | -5.39 | 112.54 |
| o-Hydroxycinnamaldehyde (OHC) | MMP-2 (1HOV) | -5.09 | 186.00 |
| p-Hydroxycinnamaldehyde (PHC) | MMP-2 (1HOV) | -4.75 | 328.56 |
| Cinnamyl acetate | virB4 | -5.59 | - |
| Benzyl benzoate | virB8 | - | - |
| Cinnamyl acetate | virB9 | -5.59 | - |
| Cinnamoyl glutamine | A. baumannii (4Y0A) | -8.68 | - |
| Cinnamoyl threonine | A. baumannii (4Y0A) | -8.41 | - |
| Cinnamoyl lysine | MRSA (4CJN) | -7.52 | - |
| Cinnamoyl arginine | MRSA (4CJN) | -7.17 | - |
| 3,6-dihydroxyxanthen-1-yl cinnamate (B1238496) (4d) | EGFR | -35.02 kJ/mol | 0.74 |
| Erlotinib (Control) | EGFR | - | - |
| Cinnamaldehyde | ACHE | -6.5 | - |
| Eugenol | ACHE | -6.6 | - |
| Coumarin | ACHE | -7.3 | - |
| Cinnamaldehyde | PTGS2 | -6.1 | - |
| Eugenol | PTGS2 | -6.2 | - |
| Coumarin | PTGS2 | -7.2 | - |
Table 1: Comparative Docking Scores of Cinnamoyl Derivatives.[4][5][6][7][8]
Experimental Protocols in Molecular Docking
The accuracy and reliability of molecular docking results are highly dependent on the experimental protocol employed. A typical workflow involves several key steps, from ligand and protein preparation to the final analysis of the docking results.
A. Ligand and Protein Preparation
-
Ligand Preparation : The three-dimensional structures of the cinnamoyl compounds (ligands) are typically obtained from databases such as PubChem or synthesized using chemical drawing software.[4] The structures are then optimized to their lowest energy conformation using computational chemistry tools.
-
Protein Preparation : The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[3] Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and its energy is minimized to relieve any steric clashes.[3]
B. Molecular Docking Simulation
-
Grid Box Generation : A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Algorithm : Various docking programs, such as AutoDock, MOE, or Glide, are used to perform the simulation.[9] These programs employ different search algorithms to explore the conformational space of the ligand within the defined grid box and scoring functions to evaluate the binding affinity of each pose.[10]
-
Pose Selection and Analysis : The docking simulation generates multiple possible binding poses for each ligand. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.[3][10] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the molecular basis of binding.
Visualizing Molecular Interactions and Pathways
Diagrams are powerful tools for visualizing complex biological processes and computational workflows. The following sections provide Graphviz diagrams illustrating a typical molecular docking workflow and a key signaling pathway targeted by cinnamoyl compounds in cancer.
Many cinnamoyl derivatives have demonstrated anticancer properties by modulating key signaling pathways involved in cell proliferation and survival.[4] The diagram below illustrates a simplified representation of a signaling pathway often targeted in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. fortunejournals.com [fortunejournals.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. m.youtube.com [m.youtube.com]
In-Vivo Validation of 1-Cinnamoyl-3-hydroxypyrrolidine: A Comparative Guide to Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in-vivo validation of in-vitro findings for the novel compound 1-Cinnamoyl-3-hydroxypyrrolidine. Due to the limited publicly available data on this specific molecule, this document presents a prospective analysis, outlining the necessary experimental steps and offering a comparative context against a standard-of-care compound. The data herein is illustrative, designed to guide the preclinical development and validation process.
Hypothetical In-Vitro Profile: Anti-Inflammatory Activity
Based on its chemical structure, this compound is hypothesized to possess anti-inflammatory properties through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. In-vitro assays are the first step in characterizing this activity.
Table 1: Comparative In-Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 18.5 | 0.95 | 19.5 |
| Celecoxib (Comparator) | 15.0 | 0.04 | 375 |
IC50 (Half-maximal inhibitory concentration) values indicate the drug concentration needed to inhibit 50% of the enzyme activity. A higher selectivity index suggests greater potency against COX-2, which is associated with a reduced risk of gastrointestinal side effects.
In-Vivo Validation: Carrageenan-Induced Paw Edema Model
To translate the in-vitro findings into a physiological context, a standard in-vivo model of acute inflammation, the carrageenan-induced paw edema model in rodents, is employed. This allows for the assessment of anti-inflammatory efficacy and potential side effects.
Table 2: Comparative In-Vivo Anti-Inflammatory Efficacy and Safety
| Compound | Dose (mg/kg, p.o.) | Max. Paw Edema Inhibition (%) at 3h | Gastric Ulceration Index |
| This compound | 20 | 52.3 ± 4.8 | 1.5 ± 0.4 |
| Celecoxib (Comparator) | 20 | 71.8 ± 5.2 | 1.2 ± 0.3 |
| Vehicle Control | - | 0 | 0.8 ± 0.2 |
Data are represented as mean ± standard deviation. The Gastric Ulceration Index quantifies gastric mucosal damage, a key safety parameter for COX inhibitors.
Experimental Protocols
In-Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of this compound and a comparator against COX-1 and COX-2.
Methodology:
-
Human recombinant COX-1 and COX-2 enzymes are utilized in a cell-free assay.
-
The enzymes are incubated with a range of concentrations of the test compounds.
-
Arachidonic acid is introduced as the substrate to initiate the enzymatic reaction.
-
The production of prostaglandin (B15479496) E2 (PGE2), a downstream product of COX activity, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Inhibition curves are generated by plotting PGE2 levels against compound concentrations, from which IC50 values are calculated.
In-Vivo Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory efficacy of this compound in an animal model of acute inflammation.
Methodology:
-
Adult male Sprague-Dawley rats (180-220 g) are randomly assigned to treatment groups.
-
Test compounds or vehicle are administered orally (p.o.) one hour prior to the inflammatory insult.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline and at hourly intervals for 5 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the change in paw volume in the treated groups to the vehicle control group.
-
Following the final measurement, animals are euthanized, and the stomachs are excised for the assessment of gastric ulceration.
Visualizing the Validation Pathway
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: From In-Vitro to In-Vivo
Caption: A streamlined workflow for preclinical validation.
A Researcher's Guide to Preclinical Target Validation for Novel Drug Discovery
For researchers, scientists, and drug development professionals.
Preclinical target validation is a critical phase in the drug discovery pipeline, aiming to provide evidence that a specific biological target is directly involved in a disease process and that modulating it is likely to have a therapeutic effect.[1][2] A significant portion of drugs fail in clinical trials due to a lack of efficacy, often stemming from inadequate target validation.[3] This guide provides a comparative overview of common preclinical target validation methods, complete with experimental protocols and data presentation examples, to aid researchers in designing robust validation strategies.
Comparison of Preclinical Target Validation Methodologies
The primary approaches to target validation can be broadly categorized into genetic, pharmacological, and biophysical/proteomic methods. Each has distinct advantages and limitations.[4]
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Genetic Validation | ||||
| CRISPR-Cas9 | Permanent gene knockout or editing at the DNA level to eliminate or alter the target protein.[5] | Provides a definitive link between gene and phenotype due to permanent genomic alteration.[6] High specificity and efficiency. | Potential for off-target effects.[5] Can be lethal if the target is essential for cell survival. | Validating non-essential genes, creating knockout cell lines and animal models for in-depth functional studies.[7][8] |
| RNA Interference (RNAi) | Transient knockdown of gene expression at the mRNA level using siRNA or shRNA, preventing protein translation.[9] | Technically simpler and faster than CRISPR for initial screens.[10] Reversible, allowing for the study of essential genes. | Incomplete knockdown can lead to ambiguous results.[11] Prone to off-target effects through seed region homology.[3] | High-throughput screening to identify potential targets, validating targets where a complete knockout might be lethal.[12] |
| Pharmacological Validation | ||||
| Small Molecule Inhibitors | Use of selective small molecules to inhibit the function of the target protein.[7] | Can provide a more direct link to a potential therapeutic modality. Allows for dose-dependent and temporal control of target inhibition. | Compound selectivity is crucial; off-target effects can confound results.[1] Lack of suitable chemical probes for many targets. | Assessing the "druggability" of a target, studying the acute effects of target inhibition, and providing early proof-of-concept.[4][13] |
| Antibodies | Use of monoclonal or polyclonal antibodies to bind to and neutralize a target protein, often an extracellular or cell surface target. | High specificity and affinity for the target. Can be used as therapeutics themselves (biologics). | Limited to extracellular or cell surface targets due to poor cell permeability. Can be costly and time-consuming to develop. | Validating cell surface receptors, cytokines, and other secreted proteins.[14] |
| Biophysical & Proteomic Methods | ||||
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand (drug) binding in a cellular environment.[15][16] | Directly confirms target engagement in intact cells or tissues, providing evidence of a physical interaction between the drug and its target.[17] | Does not directly provide information on the functional consequences of target binding. Can be technically challenging to optimize. | Confirming that a compound binds to the intended target in a physiological context, ranking compound affinity.[18] |
| Proteomics | Global analysis of protein expression and post-translational modifications following target perturbation (e.g., by genetic methods or small molecules).[2][19] | Provides an unbiased, system-wide view of the downstream effects of target modulation. Can identify biomarkers and reveal unexpected pathway connections.[20] | Can be complex to analyze and may not distinguish direct from indirect effects.[21] | Understanding the mechanism of action, identifying downstream biomarkers of target engagement, and discovering off-target effects.[14][22] |
Key Experimental Protocols
Below are detailed methodologies for three widely used target validation experiments.
CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol outlines the generation of a knockout cell line to assess the role of a target gene in a specific cellular phenotype (e.g., cell proliferation).
Methodology:
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a bioinformatics tool like CHOPCHOP.[23]
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., a vector co-expressing Cas9 and a selectable marker like puromycin (B1679871) resistance).
-
-
Transfection and Selection:
-
Transfect the host cell line (e.g., a cancer cell line) with the Cas9/sgRNA expression plasmid using a suitable method (e.g., lipofection).
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.[24]
-
-
Clonal Isolation and Expansion:
-
Plate the surviving cells at a very low density (single-cell plating) in 96-well plates to isolate individual clones.
-
Expand the resulting colonies.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Use PCR to amplify the target region and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[24]
-
Protein Expression Analysis: Confirm the absence of the target protein in validated knockout clones using Western blotting.
-
-
Phenotypic Analysis:
-
Perform a relevant functional assay. For example, to assess proliferation, seed wild-type (WT) and knockout (KO) cells at the same density and measure cell viability (e.g., using an MTT assay) over several days.[8]
-
siRNA-Mediated Gene Knockdown for Target Validation
This protocol describes a transient knockdown approach to evaluate the immediate impact of target suppression on a cellular process.
Methodology:
-
siRNA Selection and Preparation:
-
Reconstitute siRNAs in nuclease-free buffer to the desired stock concentration.
-
Transfection:
-
Seed cells in antibiotic-free medium.
-
On the day of transfection, prepare siRNA-lipid complexes using a transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Add the complexes to the cells at a final siRNA concentration typically ranging from 5 to 25 nM.
-
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
mRNA Analysis (qRT-PCR): Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR to quantify the target mRNA levels relative to a housekeeping gene. A knockdown of >70% is generally considered effective.
-
Protein Analysis (Western Blot): Lyse a parallel set of cells and perform Western blotting to confirm a reduction in the target protein level.
-
-
Phenotypic Assay:
-
Perform the desired functional assay within the 48-96 hour window post-transfection, when target suppression is maximal. For example, measure changes in signaling pathway activity or cell viability.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details how to confirm that a compound directly binds to its intended target within intact cells.[15]
Methodology:
-
Compound Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a protein-free buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[18]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[16][25]
-
Data Presentation: Comparative Tables
Clear and concise data presentation is essential for comparing the outcomes of validation experiments.
Table 1: Proliferation Effects of CRISPR-Mediated Knockout of Target X
| Cell Line | Doubling Time (Hours) | % Inhibition of Proliferation vs. WT |
| Wild-Type (WT) | 24.2 ± 1.5 | N/A |
| Target X KO Clone #1 | 48.5 ± 2.1 | 50.1% |
| Target X KO Clone #2 | 51.3 ± 2.5 | 52.8% |
Table 2: IC50 Values of Compound Y in WT vs. Target X Knockout Cells
| Cell Line | Compound Y IC50 (nM) | Fold Shift in IC50 vs. WT |
| Wild-Type (WT) | 15.2 ± 3.1 | N/A |
| Target X KO | > 10,000 | >650-fold |
Table 3: CETSA Results for Compound Y Engagement with Target X
| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 54.1°C | N/A |
| Compound Y (10 µM) | 61.8°C | +7.7°C |
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological and experimental concepts.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. selectscience.net [selectscience.net]
- 7. wjbphs.com [wjbphs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Use of preclinical models to deliver proof of concept efficacy - Medicines Discovery Catapult [md.catapult.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. CETSA [cetsa.org]
- 18. annualreviews.org [annualreviews.org]
- 19. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 20. What is the role of proteomics in drug discovery? [synapse.patsnap.com]
- 21. Target discovery and Validation - Role of proteomics | PPTX [slideshare.net]
- 22. sapient.bio [sapient.bio]
- 23. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Target Invalidation Studies in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Target invalidation is a critical step in the drug discovery pipeline, providing a go/no-go decision point that can save significant time and resources. By rigorously assessing whether modulating a biological target yields the desired therapeutic effect, researchers can avoid pursuing avenues that are unlikely to translate into clinical success. This guide provides a comparative overview of three widely used techniques for target invalidation: CRISPR-Cas9, RNA interference (RNAi), and small molecule inhibitors. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Target Invalidation Methodologies
Quantitative Performance Comparison
The following tables summarize key performance metrics for each technique. It is important to note that direct head-to-head comparisons across all three methods under identical conditions are limited in the literature. The data presented here is a synthesis of findings from various studies and should be interpreted as a general guide.
| Parameter | CRISPR-Cas9 | RNA interference (RNAi) | Small Molecule Inhibitors |
| On-Target Efficiency | High (>90% knockout frequently achieved)[2] | Variable (50-90% knockdown) | Dependent on compound potency (nM to µM IC50/EC50) |
| Off-Target Effects | Fewer, but can be permanent | More frequent, transient[1] | Can be significant, dependent on selectivity |
| Duration of Effect | Permanent | Transient (days to a week) | Reversible and dependent on compound half-life |
| Time to Result | Weeks to months (for stable cell lines) | Days | Hours to days |
| Cost | Moderate to High | Low to Moderate | Low (for screening) to High (for synthesis) |
Table 1: General Performance Comparison of Target Invalidation Techniques.
| Method | Example Target | On-Target Effect | Off-Target Finding | Reference |
| CRISPR-Cas9 | EGFR | >60% indel frequency in HEK293 cells | Not specified in this study | [3] |
| RNAi (shRNA) | Essential Genes | Identified ~3,100 essential genes | High false-positive rate | [4] |
| CRISPR-Cas9 | Essential Genes | Identified ~4,500 essential genes | Lower false-positive rate than shRNA | [4] |
| Small Molecule Inhibitor (Afatinib) | EGFR | IC50 of 10-300 fold lower than gefitinib (B1684475) in some cell lines | Not specified in this study | [5] |
| Small Molecule Inhibitor (GP262) | PI3K/mTOR | IC50 of 68.0 ± 3.5 nM in MDA-MB-231 cells | Not specified in this study | [6] |
Table 2: Examples of Quantitative Data from Target Invalidation Studies.
Signaling Pathways in Focus: EGFR and PI3K/Akt
To provide context for target invalidation studies, we will focus on two well-characterized signaling pathways frequently implicated in cancer: the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7] Aberrant activation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates the cell cycle and is central to cellular processes such as growth, proliferation, and survival.[6]
Caption: The PI3K/Akt signaling pathway and a point of inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for target invalidation using CRISPR-Cas9, RNAi, and small molecule inhibitors.
General Target Invalidation Workflow
This diagram outlines the overarching process from identifying a potential target to its validation or invalidation.
Caption: A general workflow for drug target invalidation.
CRISPR-Cas9 Experimental Workflow
This workflow details the steps involved in using CRISPR-Cas9 for gene knockout to invalidate a target.[8]
Caption: Experimental workflow for CRISPR-Cas9 mediated target invalidation.
RNAi Experimental Workflow
Small Molecule Inhibitor Experimental Workflow
This workflow shows the steps for using small molecule inhibitors to assess target function.
Caption: Experimental workflow for target invalidation using small molecules.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout Protocol
This protocol provides a general framework for generating a knockout cell line using CRISPR-Cas9.
-
sgRNA Design and Cloning :
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using online design tools.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Ligate the annealed oligos into a Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance or GFP).[10]
-
Verify the sequence of the inserted sgRNA by Sanger sequencing.
-
-
Transfection and Selection :
-
Transfect the host cell line with the sgRNA-Cas9 expression vector using a suitable transfection reagent.
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) or sort for fluorescently labeled cells (e.g., GFP-positive) using fluorescence-activated cell sorting (FACS).
-
-
Single-Cell Cloning :
-
After selection, dilute the cell population to a single cell per well in a 96-well plate to isolate clonal populations.
-
Expand the individual clones.
-
-
Validation of Knockout :
-
Extract genomic DNA from the expanded clones.
-
Amplify the target region by PCR.
-
Sequence the PCR products by Sanger or next-generation sequencing (NGS) to identify clones with frameshift-inducing insertions or deletions (indels).[8]
-
Confirm the absence of the target protein by Western blot.
-
-
Phenotypic Analysis :
-
Perform relevant cellular assays to assess the phenotypic consequences of the gene knockout.
-
siRNA-Mediated Gene Knockdown Protocol
This protocol outlines the steps for transiently knocking down gene expression using siRNA.
-
siRNA Design and Preparation :
-
Design at least two independent siRNAs targeting the mRNA of the gene of interest.
-
Resuspend the lyophilized siRNAs in RNase-free water to a stock concentration of 20 µM.
-
-
Cell Seeding :
-
The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection :
-
For each transfection, dilute the siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent in the same volume of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.[11]
-
-
Incubation and Validation :
-
Incubate the cells for 24-72 hours.
-
Validate the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blot.[12]
-
-
Phenotypic Analysis :
-
Perform cellular assays to determine the effect of gene knockdown on the desired phenotype.
-
Small Molecule Inhibitor Cell Viability (MTT) Assay Protocol
This protocol describes a common method for assessing the effect of a small molecule inhibitor on cell viability.[13]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment :
-
Prepare a serial dilution of the small molecule inhibitor in culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
References
- 1. synthego.com [synthego.com]
- 2. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 3. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. RNAi How To for New Users | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. qiagen.com [qiagen.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Cinnamoyl-3-hydroxypyrrolidine: A Guide to Safe and Compliant Practices
General Procedures for Chemical Waste Disposal
The following step-by-step guide outlines the immediate and essential logistical information for the proper disposal of chemical waste like 1-Cinnamoyl-3-hydroxypyrrolidine. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the environment.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container with the full chemical name: "this compound".
-
Include hazard symbols as a precautionary measure. Based on related compounds, potential hazards could include skin and eye irritation.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional.
2. Personal Protective Equipment (PPE):
-
When handling the waste, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Consultation and Professional Disposal:
-
Crucially, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations.
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
Experimental Protocols for Waste Neutralization
Without a specific SDS, providing a validated experimental protocol for the neutralization of this compound would be irresponsible and potentially dangerous. Chemical neutralization procedures are highly specific to the compound's reactivity and properties. Attempting a neutralization reaction without this information could result in unintended and hazardous outcomes. Therefore, neutralization should not be attempted. The recommended and safest course of action is disposal via a professional waste management service.
Quantitative Data
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for specific disposal routes) can be provided. All quantities of this substance should be collected and disposed of as chemical waste.
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste.
Caption: General Workflow for Chemical Waste Disposal.
This guide provides a framework for the safe and compliant disposal of this compound. The core principle is to treat the substance as hazardous waste and to engage with professional EHS and waste disposal services to ensure safety and adherence to all regulations.
Personal protective equipment for handling 1-Cinnamoyl-3-hydroxypyrrolidine
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Cinnamoyl-3-hydroxypyrrolidine was identified. The following guidance is based on the safety profiles of structurally related compounds, including (S)-3-Hydroxypyrrolidine and Pyrrolidine. It is imperative to handle this compound with caution in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to mitigate potential hazards such as skin and eye irritation, and respiratory tract irritation. The following table summarizes the recommended PPE for handling this compound, based on data for similar chemical structures.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free. Double-gloving is recommended. | Prevents skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles.[3] |
| Body Protection | Laboratory coat or disposable gown | Long-sleeved, with a solid front and tight-fitting cuffs.[4] | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | N95 respirator or higher | Required when handling powders or creating aerosols.[5] | Minimizes inhalation of potentially harmful airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.
-
If heating the substance, do so in a controlled manner within the fume hood.
-
Keep the container tightly closed when not in use to prevent the release of vapors or dust.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a designated, labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal facility, following all local, state, and federal regulations.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.at [fishersci.at]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. echemi.com [echemi.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
